Tubulysin A
Description
This compound has been reported in Archangium gephyra with data available.
has both antiangiogenic and antineoplastic activities; structure in first source
Properties
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEDDHUHZBDXGB-OEJISELMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N5O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478254 | |
| Record name | Tubulysin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205304-86-5 | |
| Record name | Tubulysin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tubulysin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tubulysin a | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TUBULYSIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RP3ADE9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Tubulysin A: A Technical Guide to its Discovery and Isolation from Myxobacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysin A, a potent cytotoxic tetrapeptide, has emerged as a promising candidate in the development of next-generation anticancer therapeutics. Originally isolated from myxobacteria, this natural product exhibits remarkable activity against a broad range of cancer cell lines, including multidrug-resistant strains. Its unique mechanism of action, targeting tubulin polymerization and inducing apoptosis, has garnered significant interest within the scientific community. This in-depth technical guide provides a comprehensive overview of the discovery of this compound, its producing organisms, and detailed methodologies for its isolation and purification. Furthermore, it presents a compilation of quantitative data on its biological activity and production, alongside visualizations of the experimental workflow and its cellular mechanism of action.
Discovery and Producing Organisms
This compound was first discovered and isolated from the culture broth of myxobacterial strains, namely Archangium gephyra and Angiococcus disciformis[1][2][3]. Myxobacteria, a group of soil-dwelling bacteria, are known producers of a diverse array of biologically active secondary metabolites[4]. Subsequent research has identified other myxobacterial strains, such as Cystobacter sp. SBCb004, as producers of tubulysins[4][5]. The production of this compound by Archangium gephyra has been observed to be associated with the death phase of the culture, suggesting a potential ecological role for this potent cytotoxin[6].
Table 1: Myxobacterial Strains Producing Tubulysins
| Myxobacterial Strain | Tubulysins Produced | Reference(s) |
| Archangium gephyra (e.g., Ar 315, KYC5002) | This compound, B, C, G, I | [3][4][6] |
| Angiococcus disciformis (e.g., An d48) | Tubulysin D, E, F, H | [3][4] |
| Cystobacter sp. (e.g., SBCb004) | This compound, B, C, G, I | [4][5] |
Experimental Protocols
Fermentation of Archangium gephyra for this compound Production
While a highly specific, publicly available protocol for the large-scale fermentation of Archangium gephyra for optimal this compound production is not extensively detailed in the literature, a general approach can be outlined based on common myxobacterial cultivation techniques. It is crucial to note that optimization of media components, aeration, and incubation time is essential for maximizing yield.
General Fermentation Protocol:
-
Pre-culture Preparation: Inoculate a loopful of a pure culture of Archangium gephyra into a flask containing a suitable liquid medium (e.g., P medium with peptone). Incubate at 30°C with shaking for 5-7 days to generate a seed culture[7].
-
Production Culture: Inoculate a larger volume of production medium with the seed culture. The production medium often contains a resin like Amberlite XAD-16 to adsorb the produced secondary metabolites, facilitating their extraction[7].
-
Incubation: Incubate the production culture at 30°C with continuous agitation for an extended period, monitoring the growth phases of the bacteria. As this compound production is linked to the cell death phase, the fermentation is typically carried out for a duration that allows the culture to enter this phase[6]. A study on Archangium gephyra KYC5002 cultured the cells for three days to reach the verge of the death phase[6].
-
Harvesting: After the incubation period, the culture broth, containing both the bacterial cells and the adsorbent resin with the bound tubulysins, is harvested for extraction.
Extraction and Purification of this compound
The extraction and purification of this compound from the culture broth involves a multi-step process to isolate the compound from other cellular components and media constituents.
Extraction Protocol:
-
Adsorbent Resin Separation: The culture broth is passed through a sieve to separate the Amberlite XAD resin from the bacterial cells and the aqueous medium[7].
-
Solvent Extraction: The resin is then washed and subsequently extracted with an organic solvent, such as acetone or methanol, to elute the adsorbed tubulysins and other secondary metabolites[7].
-
Concentration: The resulting organic extract is concentrated under reduced pressure to yield a crude extract.
Purification Protocol:
The crude extract is subjected to a series of chromatographic steps to achieve high purity of this compound. The exact chromatographic conditions may vary, but a general workflow is as follows:
-
Initial Fractionation: The crude extract is often first fractionated using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to separate compounds based on polarity.
-
Ion-Exchange Chromatography: As this compound is a peptide with charged groups, ion-exchange chromatography can be an effective purification step to separate it from neutral or differently charged molecules[8][9].
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a critical step for high-resolution separation of the different tubulysin analogues. A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water or a buffer system.
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight[10].
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours)[10]. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C[10][11]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals[10].
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490-590 nm using a microplate reader[10][11].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the cell viability against the logarithm of the compound concentration.
Quantitative Data
Table 2: Production Yield of Tubulysins from Archangium gephyra KYC5002
| Condition | This compound Yield (mg/L) | Tubulysin B Yield (mg/L) | Reference |
| Non-disrupted cells | 0.14 | 0.11 | [6] |
| Ultrasonically disrupted cells | 0.62 (4.4-fold increase) | 0.74 (6.7-fold increase) | [6] |
Table 3: Cytotoxicity (IC50) of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L929 | Mouse Fibroblast | ~0.08 | [12] |
| KB-V1 | Human Cervical Cancer (multidrug-resistant) | ~1.6 | [12] |
| NCI-H460 | Human Lung Cancer | 0.05 | [12] |
| SF-268 | Human CNS Cancer | 0.04 | [12] |
| HeLa | Human Cervical Cancer | 0.1 | [12] |
| MCF-7 | Human Breast Cancer | 0.2 | [12] |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Mechanism of action of this compound.
Conclusion
This compound stands out as a highly potent natural product with significant potential for the development of novel anticancer drugs. Its discovery in myxobacteria underscores the importance of these microorganisms as a source of unique and bioactive secondary metabolites. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology. Further research into the optimization of fermentation and purification processes, as well as the exploration of its therapeutic applications, is warranted to fully realize the clinical potential of this compound and its analogues.
References
- 1. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step purification of assembly-competent tubulin from diverse eukaryotic sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 23 natural tubulysins from Angiococcus disciformis An d48 and Cystobacter SBCb004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tubulysin Production by the Dead Cells of Archangium gephyra KYC5002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of tubulin and microtubule-associated proteins by membrane ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jackwestin.com [jackwestin.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Tubulysin A
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tubulysin A is a highly potent cytotoxic tetrapeptide of myxobacterial origin that has garnered significant interest as an anticancer agent and a payload for antibody-drug conjugates (ADCs).[1][2][3] Its primary mechanism of action involves the potent inhibition of tubulin polymerization by binding to the vinca domain on β-tubulin.[1][4] This interaction disrupts microtubule dynamics, leading to the collapse of the cellular cytoskeleton, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis.[5][6] Notably, this compound demonstrates efficacy against a broad range of cancer cell lines, including those with multidrug-resistant (MDR) phenotypes.[7][8] This guide provides a comprehensive overview of its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism: High-Affinity Tubulin Binding and Microtubule Destabilization
The fundamental antineoplastic activity of this compound stems from its direct interaction with tubulin, the protein subunit of microtubules. Microtubules are critical components of the cytoskeleton, essential for cell division, structure, and intracellular transport.[7]
2.1 Binding to the Vinca Domain of β-Tubulin this compound binds to the vinca domain of β-tubulin, a site also targeted by other antimitotic agents like vinblastine and dolastatins.[1][4][9] Competitive binding experiments have demonstrated that this compound strongly interferes with the binding of vinblastine to tubulin, albeit in a noncompetitive manner, with an apparent inhibition constant (Ki) of 3 µM.[5] This suggests a distinct but overlapping binding mode within the vinca domain.[5] Structural studies have further elucidated that peptidyl inhibitors like tubulysins share a common pharmacophore that protrudes into hydrophobic pockets on both the α and β tubulin subunits at their interface.[10] Unlike some other vinca domain binders, tubulysins are capable of binding to the β-subunit alone, which may contribute to their higher affinity.[9]
2.2 Inhibition of Polymerization and Induction of Depolymerization Upon binding, this compound potently inhibits the polymerization of tubulin heterodimers into microtubules more effectively than vinblastine.[5] It actively induces the depolymerization of existing microtubule structures.[5][7] This destabilizing effect could not be prevented by pre-incubation with microtubule-stabilizing agents such as paclitaxel or epothilone B, highlighting the potent and dominant nature of its depolymerizing activity.[5][6] Electron microscopy studies revealed that this compound induces the formation of aberrant tubulin structures, including rings, double rings, and pinwheels, further demonstrating its profound disruption of normal tubulin assembly.[5]
Cellular and Physiological Consequences
The disruption of microtubule dynamics by this compound initiates a cascade of cellular events culminating in cell death.
3.1 Mitotic Arrest at G2/M Phase The integrity of the mitotic spindle, which is composed of microtubules, is essential for proper chromosome segregation during mitosis. By causing microtubule depolymerization, this compound prevents the formation of a functional mitotic spindle.[3] This triggers the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.[5][6]
3.2 Induction of Apoptosis Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][5] this compound has been shown to be a potent inducer of apoptosis in various cancer cell lines.[7][11] A key hallmark of this process, DNA laddering, is observed in cancer cells treated with nanomolar concentrations of this compound.[7][12] Significantly, this compound demonstrates a degree of selectivity, inducing apoptosis in cancer cells at concentrations that do not significantly affect normal cells, such as Human Umbilical Vein Endothelial Cells (HUVEC).[7][12]
3.3 Role of Autophagy Recent studies indicate that this compound can also induce autophagy, a cellular process of self-degradation. In certain cancer cell lines like MCF-7, this compound triggers an intrinsic apoptotic pathway that is mediated by autophagy. This involves increased cathepsin B activity and the release of cytochrome c from the mitochondria, suggesting a complex interplay between autophagy and apoptosis in the cellular response to this compound.
3.4 Antiangiogenic and Antimetastatic Activity Beyond its direct cytotoxic effects, this compound exhibits significant antiangiogenic properties.[7][11] It inhibits the migration and cord formation of endothelial cells (HUVEC) at nanomolar concentrations, suggesting it can disrupt the formation of new blood vessels required for tumor growth.[11] Its potent activity makes it an excellent candidate for targeting tumor vasculature.[13]
Quantitative Data Summary
The potency of this compound has been quantified across numerous cell lines and biochemical assays.
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
|---|---|---|---|---|
| NCI-H1299 | Lung Carcinoma | IC50 | 3 nmol/L | [11] |
| HT-29 | Colon Carcinoma | IC50 | 1 nmol/L | [11] |
| A2780 | Ovarian Carcinoma | IC50 | 2 nmol/L | [11] |
| L929 | Mouse Fibroblast | IC50 | 0.07 ng/mL | [7][11] |
| KB-V1 | Cervical Carcinoma (MDR) | IC50 | 1.4 ng/mL | [7][11] |
| HUVEC | Normal Endothelial | IC50 (Antiangiogenic) | 2.07-2.97 nM | [11] |
| HUVEC | Normal Endothelial | GI50 (Growth Inhibition, 72h) | 0.34 nM | [11] |
| HL-60 | Promyelocytic Leukemia | Apoptosis Induction | 15-fold increase at 1 nM |[7] |
Table 2: Biochemical Binding Data
| Assay | Parameter | Value | Reference |
|---|
| Competitive Vinblastine Binding | Apparent K_i_ | 3 µM |[5] |
Key Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.
5.1 Tubulin Polymerization Assay
-
Objective: To measure the effect of this compound on the in vitro polymerization of purified tubulin.
-
Methodology:
-
Purified tubulin (>99%) is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP and glutamate) and kept on ice.
-
The tubulin solution is added to a 96-well plate containing various concentrations of this compound, a positive control (e.g., vinblastine), a negative control (e.g., paclitaxel), and a vehicle control (DMSO).
-
The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
-
The change in absorbance (turbidity) is monitored at 340 nm over time. An increase in absorbance indicates polymerization.
-
Inhibition is calculated by comparing the rate of polymerization in the presence of this compound to the vehicle control.
-
5.2 Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cancer cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol while vortexing gently. Cells are stored at -20°C.
-
Prior to analysis, cells are washed with PBS and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
-
5.3 DNA Fragmentation (Laddering) Assay for Apoptosis
-
Objective: To visualize the internucleosomal cleavage of DNA, a hallmark of apoptosis.
-
Methodology:
-
Cells (e.g., HL-60) are treated with this compound, a positive control (e.g., camptothecin), and a vehicle control for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed using a lysis buffer.
-
Genomic DNA is extracted from the lysate using phenol-chloroform extraction or a commercial DNA isolation kit.
-
The extracted DNA is quantified, and equal amounts are loaded onto a 1.5-2% agarose gel containing an ethidium bromide or SYBR Safe stain.
-
The gel is run via electrophoresis to separate DNA fragments by size.
-
The DNA is visualized under UV light. A characteristic "ladder" pattern of fragments in multiples of ~180-200 bp indicates apoptosis.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights into the Pharmacophore of Vinca Domain Inhibitors of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Cytotoxicity of Tubulysin A: A Technical Guide for Cancer Researchers
An In-depth Examination of the Potent Anti-cancer Activity of a Myxobacterial Metabolite
For Immediate Release
This technical guide provides a comprehensive overview of the cytotoxic effects of Tubulysin A, a potent microtubule-depolymerizing agent, on cancer cells. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, quantitative efficacy, and the intricate signaling pathways modulated by this promising natural product. Detailed experimental protocols and visual representations of key cellular processes are provided to facilitate a deeper understanding and further investigation into the therapeutic potential of this compound.
Introduction: The Promise of this compound in Oncology
This compound, a tetrapeptide isolated from myxobacteria, has emerged as a highly potent cytotoxic agent with significant promise in the field of oncology.[1] Its remarkable ability to inhibit tubulin polymerization at picomolar concentrations distinguishes it from many conventional chemotherapeutic agents.[2] This potent anti-mitotic activity leads to cell cycle arrest and ultimately induces programmed cell death, or apoptosis, in a wide range of cancer cell lines, including those exhibiting multidrug resistance.[1] This guide will explore the fundamental aspects of this compound's cytotoxicity, offering a technical resource for the scientific community.
Mechanism of Action: Disruption of the Cytoskeleton and Induction of Apoptosis
The primary mechanism of action of this compound is its interaction with tubulin, the fundamental protein subunit of microtubules. By binding to the vinca domain of tubulin, this compound effectively inhibits tubulin polymerization and promotes the disassembly of existing microtubules.[1] This disruption of the microtubule network has profound consequences for cancer cells, leading to:
-
Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. The depolymerization of microtubules by this compound prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a highly regulated process of programmed cell death.[1] Evidence suggests that this compound-induced apoptosis involves the activation of key signaling molecules, including p53, the pro-apoptotic protein Bim, and the Bcl-2 family of proteins.[3] Furthermore, in some cancer cell lines, this compound has been shown to induce apoptosis through a mechanism involving cytotoxic autophagy, characterized by increased cathepsin B activity and the release of cytochrome c from the mitochondria.
The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound on cancer cells.
Caption: A flowchart of the experimental procedures.
Quantitative Efficacy of this compound
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. These values represent the concentration of the compound required to inhibit cell viability or growth by 50%, respectively. The following tables summarize the reported IC50 and GI50 values for this compound across various human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H1299 | Lung Cancer | 3 | [2] |
| HT-29 | Colon Cancer | 1 | [2] |
| A2780 | Ovarian Cancer | 2 | [2] |
| KB-V1 | Cervical Cancer (Multidrug Resistant) | 1.4 ng/mL | [2] |
| L929 | Mouse Fibroblast | 0.07 ng/mL | [2] |
| MES SA | Uterine Sarcoma | 40 pM (for analogue Tb111) | [4] |
| HEK 293T | Human Embryonic Kidney Cancer | 6 pM (for analogue Tb111) | [4] |
| MES SA DX | Uterine Sarcoma (Multidrug Resistant) | 1.54 nM (for analogue Tb111) | [4] |
Table 2: GI50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.34 | [2] |
Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis is a complex process involving the interplay of multiple signaling pathways. The primary trigger is the disruption of microtubule dynamics, leading to mitotic arrest. This arrest activates a cascade of events culminating in the execution of the apoptotic program. The diagram below depicts a putative signaling pathway for this compound-induced apoptosis, integrating findings from various studies.
Caption: A model of the this compound apoptotic pathway.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed protocols for key experiments used to characterize the cytotoxicity of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection (DNA Fragmentation Assay)
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose gel.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Harvest approximately 1-5 x 10^6 treated and untreated cells.
-
Lyse the cells in lysis buffer and incubate on ice.
-
Treat the lysate with RNase A and then with Proteinase K.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel containing a DNA stain.
-
Visualize the DNA fragmentation pattern under UV light.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 treated and untreated cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Microtubule Network Visualization (Immunofluorescence)
Immunofluorescence staining allows for the direct visualization of the microtubule network within cells, revealing the disruptive effects of this compound.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and treat with this compound.
-
Fix the cells with PFA or cold methanol.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.
Conclusion and Future Directions
This compound stands out as a remarkably potent cytotoxic agent with a well-defined mechanism of action targeting the microtubule network. Its efficacy against a broad spectrum of cancer cells, including multidrug-resistant phenotypes, underscores its therapeutic potential. The intricate signaling pathways leading to apoptosis, involving key regulators of cell death, offer multiple avenues for further investigation and potential combination therapies. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the anti-cancer properties of this compound and its analogues, with the ultimate goal of translating these promising findings into novel and effective cancer treatments. Future research should focus on elucidating the full spectrum of signaling pathways affected by this compound, optimizing its delivery to tumor tissues to minimize systemic toxicity, and evaluating its efficacy in preclinical and clinical settings.
References
The Role of Tubulysin A in Inducing Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulysin A, a potent tetrapeptide of myxobacterial origin, has emerged as a highly effective cytotoxic agent with significant potential in oncology. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its pro-apoptotic effects in tumor cells. It consolidates quantitative data on its potent activity, details key experimental protocols for its evaluation, and presents visual diagrams of the core signaling cascades.
Core Mechanism of Action: Microtubule Disruption
This compound is a powerful inhibitor of tubulin polymerization.[1][2][3] It binds to the vinca-domain on the β-tubulin subunit, interfering with the assembly of microtubules.[1][4] This action is more efficient than that of established agents like vinblastine.[1][5] The consequence is a net depolymerization of the microtubule network, which critically compromises the mitotic spindle apparatus.[5][6] This disruption irrevocably halts the cell cycle, primarily at the G2/M phase transition, preventing mitotic progression and ultimately triggering apoptotic signaling pathways.[1][5][6]
Quantitative Data: Potency of this compound
This compound exhibits exceptional potency against a wide array of human cancer cell lines, with IC50 (half-maximal inhibitory concentration) values often in the low nanomolar to picomolar range.[7] Its effectiveness extends to multidrug-resistant (MDR) cell lines, highlighting its potential to overcome common resistance mechanisms.[2][4]
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.09 nM | |
| MDA-MB-231 | Breast Adenocarcinoma | 2.55 nM | |
| HT-29 | Colorectal Adenocarcinoma | 1.0 nM | [7] |
| NCI-H1299 | Non-Small Cell Lung Carcinoma | 3.0 nM | [7] |
| A2780 | Ovarian Carcinoma | 2.0 nM | [7] |
| KB-V1 | Multidrug-Resistant Cervical Carcinoma | 1.4 ng/mL | [7] |
| HL-60 | Promyelocytic Leukemia | Induces apoptosis at 1.0 nM | [8][9] |
Table 2: Comparative Apoptosis Induction in Cancer vs. Normal Cells (48h Treatment)
| Cell Line | Cell Type | This compound (1 nM) | This compound (10 nM) | Reference |
| HL-60 | Cancer (Leukemia) | ~15-fold increase in apoptosis | 100% of cells apoptotic | [8][9] |
| HUVEC | Normal (Endothelial) | No significant apoptosis | No significant apoptosis | [8][9] |
Signaling Pathways in this compound-Induced Apoptosis
The G2/M arrest caused by this compound is a primary trigger for apoptosis, which proceeds mainly through the intrinsic (mitochondrial) pathway. This process involves a complex interplay of stress kinases, the Bcl-2 family of proteins, and the caspase cascade.
Role of JNK and the Bcl-2 Protein Family
Microtubule stress is a known activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[10] Activated JNK plays a pivotal role in apoptosis by modulating the activity of Bcl-2 family proteins.[11] These proteins are the central regulators of mitochondrial integrity.[12][13]
JNK can promote apoptosis by:
-
Activating Pro-Apoptotic Proteins: Phosphorylating and activating BH3-only proteins like Bim.[11][12][14]
-
Inactivating Anti-Apoptotic Proteins: Phosphorylating and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL.[11][14]
This shifts the balance in favor of the pro-apoptotic effector proteins BAX and BAK, which oligomerize and form pores in the outer mitochondrial membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[12]
The Intrinsic (Mitochondrial) Apoptosis Pathway
The disruption of the mitochondrial membrane by BAX/BAK leads to the release of key pro-apoptotic factors into the cytoplasm, most notably Cytochrome C.[15] Cytoplasmic Cytochrome C binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates the initiator caspase, Caspase-9.[15]
Activated Caspase-9 subsequently cleaves and activates effector caspases, primarily Caspase-3.[16] Caspase-3 is the executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation.[14][16]
Autophagy-Mediated Apoptosis
In certain cellular contexts, such as in MCF-7 breast cancer cells, this compound has been shown to induce a persistent autophagic flux that contributes to cell death. This process involves an increase in the activity of the lysosomal protease Cathepsin B. The subsequent leakage of Cathepsin B from the lysosome can trigger the intrinsic apoptosis pathway, potentially through the cleavage of Bid or other mechanisms leading to Cytochrome C release. Blocking autophagy in these cells was found to prevent this compound-induced cell death, indicating that autophagy can act as a precursor to apoptosis.
Key Experimental Protocols
The following section details common methodologies used to investigate the pro-apoptotic effects of this compound.
Cell Viability and Proliferation Assay
-
Objective: To determine the cytotoxic potency (e.g., IC50 value) of this compound.
-
Methodology (MTT Assay):
-
Seed tumor cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Incubate for 2-4 hours.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Quantification
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.
-
Incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis
-
Objective: To detect changes in the expression or activation state of key apoptosis-related proteins.
-
Methodology:
-
Treat cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bim, phospho-JNK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.
-
Methodology:
-
Use a commercially available tubulin polymerization assay kit containing purified tubulin.
-
In a 96-well plate, combine tubulin, a polymerization buffer (containing GTP), and either this compound, a positive control (e.g., vinblastine), a negative control (e.g., paclitaxel), or a vehicle control.
-
Monitor the change in absorbance (e.g., at 340 nm) over time at 37°C using a temperature-controlled microplate reader. An increase in absorbance corresponds to microtubule formation.
-
Plot absorbance versus time to visualize the inhibition of polymerization caused by this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 16. Caspase-mediated cleavage of actin and tubulin is a common feature and sensitive marker of axonal degeneration in neural development and injury - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate World of Tubulysins: A Technical Guide to Chemical Structure, Isoforms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic tetrapeptides originally isolated from myxobacteria, such as Archangium gephyra and Angiococcus disciformis.[1] These natural products have garnered significant attention in the field of oncology due to their profound anti-mitotic activity, which stems from their ability to inhibit tubulin polymerization.[2][3] This leads to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[2] Notably, tubulysins exhibit remarkable potency, with IC50 values often in the picomolar to low nanomolar range, and can overcome multidrug resistance, making them promising payloads for antibody-drug conjugates (ADCs).[4] This technical guide provides an in-depth exploration of the chemical structure of Tubulysin A, its various isoforms, their biological activities, and the experimental protocols used for their evaluation.
Chemical Structure of this compound
This compound is a complex tetrapeptide with a molecular formula of C43H65N5O10S and a molecular weight of approximately 844.1 g/mol .[5] Its intricate architecture is composed of four distinct and unusual amino acid residues.[6]
The constituent amino acids of this compound are:
-
N-methyl-D-pipecolic acid (Mep): An N-methylated derivative of pipecolic acid, which forms the N-terminus.
-
L-isoleucine (Ile): The only proteinogenic amino acid in the structure.
-
Tubuvaline (Tuv): A unique and complex amino acid residue containing a thiazole ring and an acetate group, which is crucial for its biological activity.
-
Tubutyrosine (Tut): A derivative of tyrosine that forms the C-terminus of this compound.[7]
The IUPAC name for this compound is (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid.[5]
Isoforms of Tubulysin
To date, several isoforms of tubulysin have been identified, with minor structural variations that can significantly impact their biological activity.[3] The primary differences between these isoforms often lie in the C-terminal amino acid residue and modifications to the tubuvaline moiety.
| Isoform | C-terminal Residue | Key Structural Difference from this compound |
| This compound | Tubutyrosine (Tut) | - |
| Tubulysin B | Tubutyrosine (Tut) | Lacks the N,O-acetal of the Tuv residue. |
| Tubulysin C | Tubutyrosine (Tut) | Desacetylated Tuv residue. |
| Tubulysin D | Tubuphenylalanine (Tup) | The hydroxyl group on the phenyl ring of the C-terminal residue is absent.[6] |
| Tubulysin U | Tubuphenylalanine (Tup) | Lacks the N,O-acetal and has a ketone instead of an acetylated alcohol on the Tuv residue. |
| Tubulysin V | Tubuphenylalanine (Tup) | Lacks the N,O-acetal and has a hydroxyl group instead of an acetylated alcohol on the Tuv residue. |
Of the naturally occurring isoforms, Tubulysin D is generally considered to be the most potent.[7]
Quantitative Biological Activity
The tubulysins are renowned for their exceptionally high cytotoxicity against a broad range of cancer cell lines. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | NCI-H1299 | Lung | 3 |
| HT-29 | Colon | 1 | |
| A2780 | Ovary | 2 | |
| L929 | Mouse Fibroblast | ~0.08 | |
| KB-V1 | Multidrug-resistant Cervical | ~1.6 | |
| Tubulysin D | KB-V1 | Multidrug-resistant Cervical | 0.31 |
| Tubulysin U analogue | HT-29 | Colon | 22 |
| Designed analogue Tb32 | MES SA | Uterine Sarcoma | 0.012 |
| HEK 293T | Human Embryonic Kidney | 0.002 |
Note: The IC50 values for this compound against L929 and KB-V1 cells were converted from ng/mL to nM using the molecular weight of 844.07 g/mol .[4] The IC50 values for the designed analogue Tb32 are presented in pM in the source and have been converted to nM for consistency.[8]
Mechanism of Action
The primary mechanism of action of tubulysins is the inhibition of tubulin polymerization.[2] By binding to the vinca domain of β-tubulin, tubulysins disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to a net depolymerization of microtubules.[2] This disruption of the microtubule cytoskeleton has profound effects on cellular processes, ultimately culminating in apoptosis.
Experimental Protocols
Isolation of Tubulysins from Myxobacteria
While the yield of tubulysins from fermentation is generally low, the following outlines the general procedure for their isolation from myxobacterial cultures.[7]
-
Cultivation: Strains of Archangium gephyra or Angiococcus disciformis are cultivated in a suitable nutrient broth.[9][1]
-
Extraction: The culture broth, including both the supernatant and the mycelium, is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is then subjected to a series of chromatographic purification steps. This typically involves:
-
Silica gel chromatography.
-
Sephadex LH-20 chromatography.
-
High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.[7]
-
-
Characterization: The purified fractions containing tubulysins are identified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity.[10]
General Strategy for Total Synthesis
The total synthesis of tubulysins is a complex undertaking due to the presence of multiple stereocenters and labile functional groups.[7] However, several successful total syntheses of tubulysin analogues have been reported, providing a general roadmap.[8][11][12]
Key challenges in the synthesis include the stereoselective construction of the tubuvaline and tubuphenylalanine/tubutyrosine fragments and the formation of the sterically hindered peptide bonds.[11]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[13][14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[14]
-
Compound Treatment: The cells are then treated with serial dilutions of the tubulysin compound for a specified period, typically 72 hours.[15]
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[14]
-
Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.[14] The plate is then incubated for 15 minutes with shaking.[14]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[14] The IC50 value is then calculated from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.[16][17]
-
Reaction Setup: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[16]
-
Initiation of Polymerization: GTP (to a final concentration of 1 mM) and the test compound (tubulysin) or a control (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer, or DMSO as a vehicle control) are added to the tubulin solution.[16][18] The reaction mixture is then transferred to a pre-warmed 96-well plate.
-
Monitoring Polymerization: The plate is placed in a spectrophotometer pre-warmed to 37°C. The change in absorbance (turbidity) at 350 nm is measured every 30 seconds for up to 90 minutes.[17][18] An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The polymerization curves for the test compound are compared to the controls to determine its effect on tubulin assembly. An inhibition of the increase in absorbance compared to the DMSO control indicates that the compound inhibits tubulin polymerization.
Conclusion
This compound and its isoforms represent a fascinating and therapeutically promising class of natural products. Their complex chemical structures and potent mechanism of action as tubulin polymerization inhibitors make them valuable leads in the development of novel anticancer agents, particularly as payloads for ADCs. The in-depth understanding of their structure-activity relationships, facilitated by total synthesis and detailed biological evaluation, will continue to drive the design of next-generation tubulysin analogues with improved therapeutic indices. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the potential of these remarkable molecules in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C43H65N5O10S | CID 12134544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation, crystal and solution structure determination, and biosynthesis of tubulysins--powerful inhibitors of tubulin polymerization from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The total synthesis of tubulysin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Preliminary In Vitro Studies on Tubulysin A's Anticancer Effects: A Technical Guide
Introduction
Tubulysin A is a potent cytotoxic tetrapeptide originally isolated from myxobacteria.[1] It belongs to a class of microtubule-targeting agents that have garnered significant interest in oncology research due to their profound antiproliferative activities against a wide array of cancer cell lines, including those exhibiting multidrug resistance.[1][2][3] Exhibiting IC50 values in the picomolar to low nanomolar range, this compound is recognized as a highly effective antimitotic agent.[4] This technical guide provides an in-depth overview of the preliminary in vitro studies elucidating the anticancer effects of this compound, focusing on its mechanism of action, cytotoxicity data, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its potent anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[5][6]
Key Mechanistic Steps:
-
Tubulin Binding: this compound binds to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site.[6] This interaction is highly efficient and interferes with the binding of other vinca alkaloids like vinblastine in a noncompetitive manner.
-
Inhibition of Polymerization: It is a potent inhibitor of tubulin polymerization, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[6]
-
Induction of Depolymerization: Beyond inhibiting assembly, this compound actively promotes the depolymerization of existing microtubules, leading to a rapid breakdown of the cellular microtubule network.[1][6]
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation, causes cells to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[1][5] This is a key outcome of microtubule-targeting agents, leading to the elimination of cancer cells.
-
Autophagy-Mediated Cell Death: In certain cancer cell lines, such as MCF-7 breast cancer cells, this compound has been shown to induce cell death through an autophagic pathway. This process involves the formation of autophagosomes and leads to an intrinsic apoptotic cascade, marked by increased Cathepsin B activity and the release of Cytochrome C from mitochondria.
A significant advantage of this compound is its ability to circumvent multidrug resistance mediated by P-glycoprotein (P-gp), as it is not a significant substrate for this efflux pump.[3][7]
References
- 1. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product [ouci.dntb.gov.ua]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Tubulysin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin A is a potent natural product derived from myxobacteria that exhibits remarkable cytotoxic and anti-proliferative activities against a wide range of cancer cell lines, including multidrug-resistant strains.[1][2][3] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis.[4][5] These characteristics make this compound a compound of significant interest for cancer research and as a payload for antibody-drug conjugates (ADCs).[1][2]
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, recommended working concentrations, and detailed protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound exerts its potent antimitotic effects by binding to the vinca domain of β-tubulin, thereby inhibiting tubulin polymerization and inducing microtubule depolymerization.[1] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, cells treated with this compound are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle.[4][5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4] Studies have also indicated that this compound can induce autophagy in certain cancer cell lines.
Quantitative Data Summary
The cytotoxic potency of this compound varies across different cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for this compound in various human cancer cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | IC50/GI50 Value | Reference(s) |
| NCI-H1299 | Lung Cancer | 3 nmol/L (IC50) | [6] |
| HT-29 | Colon Cancer | 1 nmol/L (IC50) | [6] |
| A2780 | Ovarian Cancer | 2 nmol/L (IC50) | [6] |
| L929 | Mouse Fibroblast | 0.07 ng/ml (IC50) | [6] |
| KB-V1 | Human Cervical Cancer (MDR) | 1.4 ng/ml (IC50) | [6] |
| HUVEC | Endothelial Cells | 2.07-2.97 nM (IC50) | [6] |
| HUVEC | Endothelial Cells | 0.34 nM (GI50) | [6] |
| A549 | Lung Cancer | > 0.09 nM (IC50) | |
| HCT-116 | Colon Cancer | > 0.09 nM (IC50) | |
| MDA-MB-231 | Breast Cancer | 2.55 nM (IC50) | |
| MCF-7 | Breast Cancer | 0.09 nM (IC50) | |
| SK-BR-3 | Breast Cancer (HER2+) | 4-7 ng/ml (IC50) | [7] |
| MES-SA | Uterine Sarcoma | 40 pM (IC50) | [8] |
| HEK 293T | Human Embryonic Kidney | 6 pM (IC50) | [8] |
| MES-SA-DX5 | Uterine Sarcoma (MDR) | 1.54 nM (IC50) | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Caution: this compound is highly cytotoxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the this compound in DMSO to create a high-concentration stock solution (e.g., 1 mM). For example, to make a 1 mM stock solution of this compound (Molecular Weight: ~844.08 g/mol ), dissolve 0.844 mg in 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light. A stock solution stored at -80°C can be stable for up to 6 months.[6]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 value of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 pM to 100 nM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x, 2x, and 5x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Analyze the fluorescence signals to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2 or FL3).
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Cell Viability Assay Workflow.
Caption: Apoptosis vs. Necrosis Analysis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Tubulin Polymerization Inhibitors Using Tubulysin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1] The dynamic instability of microtubules is a key feature of their function, and disruption of this process can lead to cell cycle arrest and apoptosis.[1][2] This makes tubulin an attractive target for the development of anticancer therapeutics.[3][4] Tubulysin A is a potent natural product that inhibits tubulin polymerization by binding to the vinca domain of β-tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5][6][7][8] Its high cytotoxicity against a broad range of cancer cell lines, including multidrug-resistant ones, makes it a valuable tool for cancer research and a promising candidate for antibody-drug conjugates.[2][8][9]
This application note provides a detailed protocol for performing a tubulin polymerization assay using this compound as a model inhibitor. The assay can be adapted for high-throughput screening of other potential tubulin-targeting compounds. The protocol described here is based on a fluorescence-based assay, which offers increased sensitivity and a better signal-to-noise ratio compared to absorbance-based methods.[10][11]
Principle of the Assay
The tubulin polymerization assay monitors the formation of microtubules from purified tubulin in vitro. In this fluorescence-based assay, a fluorescent reporter molecule is included in the reaction. This reporter preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence signal. The change in fluorescence intensity over time is proportional to the extent of tubulin polymerization and can be monitored using a fluorescence plate reader.
The polymerization process typically exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase.[12][13] Inhibitors of tubulin polymerization, such as this compound, will alter this kinetic profile, typically by reducing the rate and extent of polymerization in a dose-dependent manner.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| >99% Pure Tubulin | Cytoskeleton, Inc. | T240 | -80°C |
| General Tubulin Buffer (G-PEM) pH 6.9 | Cytoskeleton, Inc. | BST01 | 4°C |
| GTP Solution (100 mM) | Cytoskeleton, Inc. | BST06 | -20°C or -80°C |
| Microtubule Glycerol Buffer | Cytoskeleton, Inc. | BST05 | 4°C |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 | 4°C (protect from light) |
| This compound | MedChemExpress | HY-15995 | -20°C |
| Paclitaxel (Positive Control for Polymerization) | Cytoskeleton, Inc. | TXD01 | -20°C |
| Vinblastine (Positive Control for Inhibition) | Sigma-Aldrich | V1377 | -20°C |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 | Room Temperature |
| Black, clear-bottom 96-well plates | Corning | 3603 | Room Temperature |
Experimental Protocol
Reagent Preparation
-
Tubulin Stock Solution: On the day of the experiment, thaw an aliquot of >99% pure tubulin on ice. Reconstitute to a final concentration of 10 mg/mL with ice-cold General Tubulin Buffer. Keep on ice and use within 30 minutes.
-
GTP Stock Solution: Prepare a 10 mM working stock of GTP by diluting the 100 mM stock with General Tubulin Buffer. Keep on ice.
-
Fluorescent Reporter Stock Solution: Prepare a 1 mM stock solution of DAPI in DMSO. Store protected from light at 4°C.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. From this, prepare a serial dilution in DMSO to create a range of working stock concentrations.
-
Control Compound Stock Solutions: Prepare 1 mM stock solutions of Paclitaxel and Vinblastine in DMSO.
Assay Procedure
-
Prepare the Reaction Master Mix: On ice, prepare a master mix containing all components except for the test compounds and GTP. For a single 50 µL reaction, the components are as follows:
| Component | Volume | Final Concentration |
| General Tubulin Buffer | Up to 50 µL | 1X |
| Tubulin (from 10 mg/mL stock) | 10 µL | 2 mg/mL |
| Microtubule Glycerol Buffer | 5 µL | 10% v/v |
| DAPI (from 1 mM stock) | 0.3 µL | 6 µM |
-
Aliquot Master Mix: Aliquot 45 µL of the master mix into the wells of a pre-chilled 96-well black, clear-bottom plate on ice.
-
Add Test Compounds and Controls:
-
Test Wells: Add 2.5 µL of the various dilutions of this compound to the respective wells.
-
Positive Control (Inhibition): Add 2.5 µL of a Vinblastine dilution.
-
Positive Control (Polymerization): Add 2.5 µL of a Paclitaxel dilution.
-
Negative Control (Vehicle): Add 2.5 µL of DMSO.
-
-
Initiate Polymerization:
-
Prepare a working solution of GTP by diluting the 10 mM stock to 20 mM in General Tubulin Buffer.
-
To start the reaction, add 2.5 µL of 20 mM GTP to each well to achieve a final concentration of 1 mM.
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every 60 seconds for 60-90 minutes.
-
Use an excitation wavelength of 360 nm and an emission wavelength of 450 nm for DAPI.
-
Ensure the plate is shaken briefly before each reading.
-
Data Analysis
-
Plot the Data: For each concentration of this compound and controls, plot the fluorescence intensity as a function of time. This will generate polymerization curves.
-
Determine Key Parameters: From the polymerization curves, several parameters can be determined:
-
Vmax (Maximum Rate of Polymerization): The steepest slope of the curve during the growth phase.
-
Lag Time: The time before a significant increase in fluorescence is observed.
-
Maximum Polymer Mass: The plateau of the fluorescence signal.
-
-
Generate Dose-Response Curves: Plot the Vmax or the maximum polymer mass as a function of the logarithm of the this compound concentration.
-
Calculate IC50: From the dose-response curve, determine the concentration of this compound that inhibits tubulin polymerization by 50% (IC50). This can be calculated using non-linear regression analysis in software such as GraphPad Prism.
Expected Results with this compound
| Parameter | No Drug (Vehicle) | This compound (Increasing Concentration) | Vinblastine (Positive Inhibition Control) | Paclitaxel (Positive Polymerization Control) |
| Vmax | Normal | Decreased | Significantly Decreased | Increased |
| Lag Time | Present | May Increase | Increased | Eliminated or Reduced |
| Max Polymer Mass | High | Decreased | Significantly Decreased | May be similar or slightly increased |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the tubulin polymerization inhibition assay.
Caption: Simplified signaling pathway of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No polymerization in the negative control | Inactive tubulin | Ensure tubulin was stored at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles. |
| Incorrect GTP concentration | Verify the final GTP concentration is 1 mM. | |
| Incorrect temperature | Ensure the plate reader is pre-warmed to and maintained at 37°C. | |
| High background fluorescence | Contaminated reagents or plate | Use fresh reagents and a new plate. Ensure proper handling to avoid contamination. |
| Incorrect filter settings | Verify the excitation and emission wavelengths are set correctly for the fluorescent reporter. | |
| Inconsistent results between wells | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Air bubbles in wells | Inspect wells for air bubbles before starting the assay and remove them if present. | |
| Temperature gradients across the plate | Ensure the plate is uniformly heated in the plate reader. |
Conclusion
The tubulin polymerization assay is a robust and reliable method for identifying and characterizing compounds that target microtubule dynamics. This compound serves as an excellent model inhibitor for this assay due to its high potency and well-defined mechanism of action.[5][7] This application note provides a comprehensive protocol that can be readily implemented in a research or drug discovery setting to screen for novel anticancer agents. The use of a fluorescence-based readout enhances the sensitivity and throughput of the assay, making it suitable for large-scale screening campaigns.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential effect of this compound on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 7. researchgate.net [researchgate.net]
- 8. Assay: Inhibition of tubulin polymerization in S180 (murine sarcoma) cells. (CHEMBL815107) - ChEMBL [ebi.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Tubulysin A in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo experimental studies in mice to evaluate the efficacy and toxicity of Tubulysin A and its derivatives. This compound is a potent microtubule-depolymerizing agent with significant anticancer and antiangiogenic properties.[1][2] However, its high cytotoxicity necessitates careful experimental design to establish a therapeutic window.[3][4][5] These protocols cover various formulations of this compound, including free drug, antibody-drug conjugates (ADCs), and nanoparticle-based delivery systems.
Core Concepts in this compound In Vivo Studies
Tubulysins are a class of natural products that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2][3] A critical structural feature for the high potency of many tubulysins is an acetate group, which can be labile in vivo due to esterase activity, resulting in a significant loss of potency.[4][5][6] Therefore, a key consideration in the experimental design is the stability of the this compound analog or conjugate being tested. Strategies to overcome this liability include the development of stabilized analogs or the use of specific linkers and conjugation sites in ADCs.[6][7]
The primary objectives of in vivo studies with this compound are typically to:
-
Assess the anti-tumor efficacy in relevant cancer models.
-
Determine the maximum tolerated dose (MTD) and evaluate the toxicity profile.
-
Investigate the pharmacokinetic and pharmacodynamic (PK/PD) properties.
-
Compare the efficacy of different formulations (e.g., free drug vs. ADC).
Experimental Design and Workflow
A typical in vivo study for this compound involves several key stages, from animal model selection to data analysis. The following workflow provides a general overview.
Caption: General workflow for in vivo this compound studies in mice.
Detailed Experimental Protocols
Animal Models
The choice of the murine model is critical for the translational relevance of the study.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice). This is the most common model for evaluating the efficacy of this compound against human tumors.
-
Protocol for Subcutaneous Xenograft Model:
-
Culture selected human cancer cells (e.g., NCI-H460 non-small cell lung carcinoma, HER2-positive cell lines like BT-474, or lymphoma cell lines like L540cy) to 80-90% confluency.[8][9][10]
-
Harvest cells and resuspend in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1-10 x 107 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.
-
-
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background (e.g., C26 colon carcinoma in BALB/c mice).[3] These models are useful for studying the interaction of the drug with the immune system.
-
Hollow Fiber Assay: This assay allows for the initial in vivo evaluation of a compound against multiple cell lines simultaneously.[2][11]
-
Protocol for Hollow Fiber Assay:
-
Encapsulate 12 different human cancer cell lines in polyvinylidene fluoride (PVDF) hollow fibers.[11]
-
Implant the fibers intraperitoneally and subcutaneously into mice.[2][11]
-
Administer this compound intraperitoneally for a specified number of days (e.g., once daily for 4 days).[2][11]
-
At the end of the treatment, retrieve the fibers and assess cell viability.
-
-
This compound Formulations and Administration
The formulation and route of administration depend on the specific this compound derivative and the study's objectives.
-
Free this compound:
-
Formulation: Due to its hydrophobicity, this compound often requires a vehicle for solubilization. A common vehicle is a mixture of DMSO and saline, sometimes with a surfactant like Tween 80 (e.g., 10% DMSO in saline/0.05% Tween 80).[11]
-
Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are typically used.[1][2][10]
-
-
Tubulysin Antibody-Drug Conjugates (ADCs):
-
Formulation: ADCs are generally soluble in standard buffers like phosphate-buffered saline (PBS).
-
Administration: Intravenous injection is the standard route for ADCs to ensure systemic delivery.
-
-
Nanoparticle Formulations:
Dosing and Treatment Schedule
The dosage and schedule should be based on prior in vitro data and MTD studies.
-
Example Dosing for Free this compound:
-
Example Dosing for Tubulysin ADCs:
-
Example Dosing for Nanoparticle Formulations:
-
A dendrimer-tubulysin conjugate has been administered as a single i.v. dose of 165 mg (analog)/kg.[3]
-
Efficacy and Toxicity Monitoring
-
Tumor Growth:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
Plot mean tumor volume ± SEM for each group over time.
-
-
Survival Analysis:
-
Monitor animals for signs of morbidity and mortality.
-
Euthanize animals when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or if they show signs of excessive toxicity.[10]
-
Generate Kaplan-Meier survival curves.
-
-
Toxicity Assessment:
-
Measure body weight 2-3 times per week as a general indicator of health.[14]
-
Perform regular clinical observations for signs of distress (e.g., changes in posture, activity, or grooming).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis, and harvest organs for histopathological examination, with a particular focus on the liver, as hepatotoxicity can be a concern with tubulysins.[8][13]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of an Efficacy Data Summary Table
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Median Survival (days) | Body Weight Change (%) |
| Vehicle Control | - | qd x 4, i.p. | 0 | 20 | +2 |
| This compound | 0.04 | qd x 4, i.p. | 32 | 28 | -5 |
| This compound | 0.06 | qd x 4, i.p. | 45 | 35 | -8 |
| Doxorubicin | 5 | qwk x 3, i.v. | 60 | 40 | -10 |
Table 2: Example of a Toxicity Data Summary Table
| Treatment Group | Dose (mg/kg) | Schedule | MTD (mg/kg) | Key Histopathological Findings |
| Vehicle Control | - | qwk x 3, i.v. | - | No significant abnormalities |
| Tubulysin Analog 3 | 20 | single dose, i.v. | <20 | - |
| Dendrimer-Tubulysin 5 | 165 | single dose, i.v. | >165 | No significant abnormalities |
Note: The data in these tables are illustrative and based on findings from multiple studies.[2][3]
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects by interfering with microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest and subsequent apoptosis.
Caption: Mechanism of action of this compound in cancer cells.
By following these detailed protocols and experimental design considerations, researchers can effectively evaluate the in vivo potential of this compound and its derivatives for cancer therapy. Careful attention to formulation, animal model selection, and toxicity monitoring is paramount to obtaining robust and translatable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapeutic Evaluation of a Novel Synthetic Tubulysin Analogue-Dendrimer Conjugate in C26 Tumor Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 8. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tubulysin A Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxicity of Tubulysin A, a potent microtubule-depolymerizing agent, in cancer cell lines. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Introduction
This compound is a natural product derived from myxobacteria that exhibits exceptionally potent cytotoxic activity against a wide range of cancer cell lines, including those with multi-drug resistance.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[2][3][4] These characteristics make this compound a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2][5] Accurate and reproducible assessment of its cytotoxic effects is crucial for preclinical and clinical development.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the vinca domain of β-tubulin, thereby inhibiting microtubule polymerization and leading to the disassembly of the microtubule network.[2][5] This disruption of the cytoskeleton has profound effects on dividing cells, including:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to an arrest of the cell cycle in the G2/M phase.[3][4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.[3][6]
Data Presentation
The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| NCI-H1299 | Lung Cancer | 3 | [1] |
| HT-29 | Colon Cancer | 1 | [1] |
| A2780 | Ovarian Cancer | 2 | [1] |
| L929 | Mouse Fibroblast | 0.08 (0.07 ng/ml) | [1] |
| KB-V1 | Cervical Cancer (MDR) | 1.6 (1.4 ng/ml) | [1] |
| A549 | Lung Cancer | ~1.5 | [3] |
| MDA-MB-231 | Breast Cancer | 2.55 | [3] |
| HCT-116 | Colon Cancer | ~0.5 | [3] |
| MCF-7 | Breast Cancer | 0.09 | [3] |
| SK-BR-3 | Breast Cancer | 4-7 (as ADC payload) | [4] |
| MES-SA | Uterine Sarcoma | 0.04 | [7] |
| HEK 293T | Human Embryonic Kidney | 0.006 | [7] |
| MES-SA/DX5 | Uterine Sarcoma (MDR) | 1.54 | [7] |
| N87 | Gastric Carcinoma | Varies (as ADC payload) | [2][5] |
| BT474 | Breast Cancer | Varies (as ADC payload) | [5] |
| MDA-MB-453 | Breast Cancer | Varies (as ADC payload) | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for commonly used assays to assess the cytotoxicity of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should span several orders of magnitude around the expected IC50 value (e.g., 0.01 pM to 1 µM). Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the log concentration of this compound to determine the IC50 value.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer control).
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of the DNA-intercalating dye PI by cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Apoptosis Confirmation: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells using a specific lysis buffer provided in the assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay to ensure equal loading.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) and the reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Measurement: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
Visualizations
The following diagrams illustrate the experimental workflow for assessing this compound cytotoxicity and the signaling pathway it induces.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential effect of this compound on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic simplified tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Assays in Cells Treated with Tubulysin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysin A is a potent natural product derived from myxobacteria that exhibits powerful cytotoxic and anti-cancer properties. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics. This disruption of the microtubule network leads to cell cycle arrest, predominantly in the G2/M phase, and subsequently triggers programmed cell death, or apoptosis. These characteristics make this compound and its analogs promising candidates for the development of novel anti-cancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).
These application notes provide detailed protocols for key assays to study and quantify apoptosis induced by this compound in cancer cell lines. The included methodologies cover the detection of early and late-stage apoptotic events, from changes in membrane asymmetry to DNA fragmentation and the activation of key effector proteins.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by interfering with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, this compound prevents its polymerization into microtubules, leading to microtubule depolymerization. This disruption activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase.[1] Unable to resolve this mitotic arrest, the cell initiates the intrinsic pathway of apoptosis. This pathway is often characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | ~1.2 |
| HepG2 | Liver Cancer | Data not available |
| SGC-7901 | Gastric Cancer | Data not available |
| MES-SA | Uterine Sarcoma | 0.04 |
| HEK 293T | Embryonic Kidney Cancer | 0.006 |
| MES-SA/DX5 | Multidrug-Resistant Uterine Sarcoma | 1.54 |
| A549 | Lung Cancer | Data not available |
| HCT-116 | Colon Cancer | Data not available |
| MDA-MB-231 | Breast Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
Note: IC50 values can vary depending on the assay conditions and duration of exposure.
Table 2: Quantification of Apoptosis in Cells Treated with this compound
| Cell Line | Assay | This compound Concentration (nM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) |
| MCF-7 | Annexin V/PI | Varies | 48 | Concentration-dependent increase |
| HeLa | Cell Cycle Analysis | 50 | 24 | ~73% in G2/M |
| HeLa | Cell Cycle Analysis | 200 | 24 | ~82% in G2/M |
| HT29 | Annexin V/7-AAD | Varies | 48-72 | Concentration-dependent increase |
| HCT116 | Annexin V/7-AAD | Varies | 48-72 | Concentration-dependent increase |
Experimental Protocols
Herein are detailed protocols for the most common assays used to assess apoptosis following treatment with this compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight. Treat cells with this compound and controls as described previously.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Preparation and Treatment: Grow and treat cells on glass coverslips (for microscopy) or in culture plates (for flow cytometry) as described above.
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Permeabilization: Incubate cells with the permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction:
-
Wash cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (mix enzyme and label solution).
-
Add 50 µL of the TUNEL reaction mixture to each sample.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
-
Analysis:
-
For Microscopy: Wash the coverslips three times with PBS. Mount the coverslips onto glass slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
For Flow Cytometry: Wash cells three times with PBS. Resuspend the cells in PBS and analyze on a flow cytometer.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Treat and harvest cells as previously described.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating this compound-induced apoptosis. By employing a combination of these assays, researchers can effectively characterize the apoptotic response, elucidate the underlying molecular mechanisms, and evaluate the potential of this compound and its derivatives as anti-cancer agents. For optimal results, it is recommended to titrate the concentration of this compound and the incubation times for each specific cell line and assay.
References
Application of Tubulysin A in Multi-Drug Resistant (MDR) Cancer Cell Research
Introduction
Tubulysin A, a potent natural product isolated from myxobacteria, has emerged as a promising therapeutic agent in the fight against multi-drug resistant (MDR) cancer. Its unique mechanism of action, which circumvents common resistance pathways, makes it a subject of intense research for the development of novel cancer therapies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound in the context of MDR cancer.
Tubulysins are highly cytotoxic tetrapeptides that function by inhibiting tubulin polymerization, a critical process for cell division.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death.[1] A key advantage of this compound in MDR cancer is its ability to evade efflux pumps like P-glycoprotein (P-gp), which are frequently overexpressed in resistant cancer cells and are responsible for pumping out conventional chemotherapeutic drugs.[1][2]
Mechanism of Action in MDR Cancer Cells
This compound exerts its potent anti-cancer effects through a multi-faceted mechanism:
-
Microtubule Depolymerization: this compound binds to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is a primary trigger for its cytotoxic effects.
-
Cell Cycle Arrest: The interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[1]
-
Induction of Apoptosis: Following cell cycle arrest, this compound initiates the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of pro-apoptotic proteins such as p53 and Bim, and the downregulation of anti-apoptotic proteins like Bcl-2.[3] This cascade of events leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in apoptotic cell death.[4]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the in vitro cytotoxicity of this compound and its analogues across various cancer cell lines, including MDR phenotypes. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | MDR Phenotype | Compound | IC50 | Citation |
| KB-3-1 | Human cervical carcinoma | Parental (sensitive) | Tubulysin analogue | N/A | [1] |
| KB-V1 | Human cervical carcinoma | P-gp overexpression | This compound | 1.4 ng/mL | [5] |
| KB-V1 | Human cervical carcinoma | P-gp overexpression | Tubulysin analogue | 3.2 nM | [1] |
| MES-SA | Uterine sarcoma | Parental (sensitive) | Tubulysin analogue (Tb111) | 40 pM | [6] |
| MES-SA/Dx5 | Uterine sarcoma | P-gp overexpression | Tubulysin analogue (Tb111) | 1.54 nM | [6] |
| NCI/ADR-RES | Ovarian adenocarcinoma | P-gp overexpression | N/A | N/A | [7][8] |
| OVCAR-8 | Ovarian adenocarcinoma | Parental (sensitive) | N/A | N/A | [7][8] |
| BJAB | B-cell lymphoma | Parental (sensitive) | Tubulysin ADC | N/A | [2] |
| BJAB.Luc/Pgp | B-cell lymphoma | P-gp overexpression | Tubulysin ADC | Retained activity | [2] |
| MCF7 | Breast cancer | N/A | KEMTUB10 | N/A | [3] |
| MDA-MB-231 | Breast cancer | N/A | KEMTUB10 | N/A | [3] |
| NCI-H1299 | Lung cancer | N/A | This compound | 3 nmol/L | [5] |
| HT-29 | Colon cancer | N/A | This compound | 1 nmol/L | [5] |
| A2780 | Ovarian cancer | N/A | This compound | 2 nmol/L | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound in MDR cancer cell research.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on MDR cancer cells.
Materials:
-
MDR and parental cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
MDR and parental cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
MDR and parental cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Tubulin Polymerization
This protocol assesses the effect of this compound on the polymerization state of tubulin.
Materials:
-
MDR and parental cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amounts of polymerized and depolymerized tubulin.
Mandatory Visualizations
Signaling Pathway of this compound-induced Apoptosis in MDR Cancer Cells
Caption: this compound apoptotic signaling pathway in MDR cancer cells.
Experimental Workflow for Investigating this compound in MDR Cancer Cells
Caption: Workflow for this compound research in MDR cancer cells.
Logical Relationship of this compound's Efficacy in MDR vs. Sensitive Cells
Caption: this compound circumvents P-gp mediated drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potential effect of this compound on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional profiling of NCI/ADR-RES cells unveils a complex network of signaling pathways and molecular mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of Tubulysin A to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs).[1] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Notably, tubulysins have demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, a significant advantage over other microtubule inhibitors.[1][3] This document provides a detailed protocol for the conjugation of Tubulysin A to monoclonal antibodies via cysteine-maleimide chemistry, along with methods for characterization and data on the resulting ADC's performance.
Mechanism of Action: this compound
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, this compound inhibits its polymerization into microtubules. This disruption leads to a cascade of cellular events, including:
-
Cell Cycle Arrest: The inability to form a proper mitotic spindle halts the cell cycle at the G2/M phase.[1]
-
Apoptosis Induction: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[1]
The potent, targeted delivery of this compound via a monoclonal antibody to tumor cells enhances its therapeutic index by maximizing its effect on malignant cells while minimizing systemic toxicity.
Experimental Protocols
This section details the protocol for conjugating a this compound derivative containing a maleimide linker to a monoclonal antibody (mAb) through the reduction of interchain disulfide bonds.
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound-maleimide linker conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Borate Buffer, pH 8.0
-
Sodium Chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 desalting column
-
0.2 µm sterile filter
Antibody Reduction
-
Buffer Exchange: Prepare the mAb at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[4] It is advisable to degas all buffers to prevent the re-oxidation of sulfhydryl groups.[5]
-
Reducing Agent Preparation: Prepare a fresh solution of TCEP hydrochloride in water.
-
Reduction Reaction: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[4] The optimal TCEP concentration and incubation time may need to be determined empirically for each specific antibody.
-
Purification: Immediately after reduction, remove excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with conjugation buffer.[4] The reduced antibody is prone to re-oxidation, so proceed to the conjugation step promptly.
Conjugation of this compound-Maleimide to Reduced Antibody
-
Prepare this compound-Linker: Dissolve the this compound-maleimide linker in DMSO to create a stock solution (e.g., 10 mM).[6]
-
Conjugation Reaction: Add a 5-15 fold molar excess of the this compound-maleimide linker solution to the reduced antibody solution with gentle mixing.[5] The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light. The maleimide group will react with the free sulfhydryl groups on the antibody to form a stable thioether bond.[]
-
Quenching (Optional): To quench any unreacted maleimide groups, a 100-fold molar excess of N-acetylcysteine can be added and incubated for 20 minutes.
Purification of the Antibody-Drug Conjugate (ADC)
-
Initial Purification: Remove unconjugated this compound-linker and other small molecules by size exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4]
-
Further Purification (Optional): For a more homogeneous ADC preparation, further purification can be performed using hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) to separate species with different drug-to-antibody ratios (DAR).
-
Final Formulation: Concentrate the purified ADC to the desired concentration using centrifugal ultrafiltration.[4]
-
Sterilization and Storage: Sterilize the final ADC product by passing it through a 0.2 µm filter and store at -80°C.[4]
Characterization of the this compound ADC
Determination of Drug-to-Antibody Ratio (DAR)
The average number of this compound molecules conjugated to each antibody, or the DAR, is a critical quality attribute of an ADC. It can be determined by several methods:
-
UV-Vis Spectroscopy: This is a simple method that can be used if the antibody and the drug have distinct absorbance maxima.[8] The concentrations of the protein and the conjugated drug can be determined, and the DAR can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug.[9] Unconjugated antibody elutes first, followed by ADCs with increasing DAR values.[9] The weighted average DAR can be calculated from the peak areas of the different species.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise determination of the DAR by measuring the mass of the intact or fragmented ADC.[8][11] This method can also provide information on the distribution of different DAR species.[10]
Data Presentation
Table 1: In Vitro Cytotoxicity of a Representative this compound ADC
| Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| L540cy | CD30 | ~1-10 | [12][13] |
| L428 (MDR+) | CD30 | ~1-10 | [12][13] |
| OVCAR3 | Mesothelin | ~10-50 | [14] |
| H226 | Mesothelin | ~50-100 | [14] |
| N87 | HER2 | ~1-10 | [6] |
| BT474 | HER2 | ~1-10 | [6] |
Table 2: Representative DAR Profile from HIC Analysis
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 9.5 | 5 |
| DAR 2 | 11.2 | 25 |
| DAR 4 | 12.8 | 50 |
| DAR 6 | 14.1 | 15 |
| DAR 8 | 15.3 | 5 |
| Average DAR | 4.2 |
Note: Retention times are illustrative and will vary depending on the specific column, gradient, and ADC.
Visualizations
Experimental Workflow
References
- 1. Microtubule inhibitor, SP-6-27 inhibits angiogenesis and induces apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tubulysin A Solubility for In Vivo Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Tubulysin A in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a major challenge for in vivo studies?
A1: this compound is a highly potent cytotoxic peptide with significant potential as an anticancer agent. However, its complex chemical structure renders it poorly soluble in aqueous solutions, which are the preferred vehicle for in vivo administration. This poor solubility can lead to several issues, including:
-
Precipitation upon administration: This can cause embolism and local toxicity at the injection site.
-
Low bioavailability: The drug may not be effectively absorbed and distributed to the target tumor tissue.
-
Inconsistent and unreliable results: Poor solubility can lead to variability in drug exposure between animals, making it difficult to obtain reproducible data.
Q2: What are the primary strategies to improve the in vivo solubility and delivery of this compound?
A2: Several formulation strategies can be employed to overcome the solubility issues of this compound. These include:
-
Co-solvents: Using a mixture of a primary solvent (like DMSO) and other biocompatible solvents (e.g., PEG300, Tween-80) to increase the drug's solubility in the final formulation.
-
Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrin molecules to form inclusion complexes that are more water-soluble.
-
Liposomes: Encapsulating this compound within lipid-based vesicles (liposomes) to facilitate its delivery.
-
Nanoparticles: Formulating this compound into nanoparticles to improve its solubility, stability, and targeting.
-
Antibody-Drug Conjugates (ADCs): Covalently linking this compound to a monoclonal antibody that targets a specific tumor antigen. This approach not only improves solubility but also enhances tumor-specific delivery and reduces systemic toxicity.[1][2][3]
Troubleshooting Guides
Co-Solvent Formulations
Problem: Precipitation of this compound is observed in the formulation or upon injection into the animal.
| Potential Cause | Troubleshooting Step |
| Incorrect solvent ratio | Optimize the ratio of co-solvents. A common starting point is a mixture of DMSO, PEG300, Tween-80, and saline.[4][5] |
| Low temperature | Gently warm the formulation and ensure the animal's body temperature is maintained. Note that DMSO has a relatively high freezing point (18.5 °C).[6] |
| pH incompatibility | Check the pH of your final formulation and adjust if necessary, keeping in mind the stability of this compound. |
| High drug concentration | Reduce the concentration of this compound in the formulation. Determine the maximum achievable concentration without precipitation through pilot studies. |
Problem: Signs of vehicle-induced toxicity (e.g., irritation at the injection site, lethargy, weight loss) are observed in the control group.
| Potential Cause | Troubleshooting Step |
| High concentration of DMSO | Minimize the percentage of DMSO in the final formulation. While a useful solvent, DMSO can have pleiotropic effects in animal models.[7] |
| Irritating properties of surfactants | If using surfactants like Tween-80, consider reducing the concentration or exploring alternative, less irritating surfactants. |
| Inappropriate administration route | For some co-solvent formulations, certain administration routes (e.g., subcutaneous) may be more irritating than others (e.g., intravenous). |
Cyclodextrin-Based Formulations
Problem: The solubility of this compound is not significantly improved after complexation with cyclodextrin.
| Potential Cause | Troubleshooting Step |
| Incorrect type of cyclodextrin | Different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD) have different cavity sizes and properties. Screen various cyclodextrins to find the most suitable one for this compound.[8] |
| Suboptimal complexation method | Explore different methods for preparing the inclusion complex, such as kneading, co-precipitation, or lyophilization of a monophase solution.[9][10] |
| Incorrect drug-to-cyclodextrin ratio | Optimize the molar ratio of this compound to cyclodextrin to maximize complexation and solubility. |
Problem: The formulation is viscous and difficult to inject.
| Potential Cause | Troubleshooting Step |
| High concentration of cyclodextrin | Reduce the concentration of cyclodextrin in the formulation. While it enhances solubility, high concentrations can increase viscosity. |
| Inappropriate cyclodextrin derivative | Some cyclodextrin derivatives are more prone to forming viscous solutions than others. |
Antibody-Drug Conjugates (ADCs)
Problem: Low drug-to-antibody ratio (DAR) after conjugation.
| Potential Cause | Troubleshooting Step |
| Inefficient conjugation chemistry | Optimize the reaction conditions, including the molar ratio of linker-payload to antibody, pH, temperature, and reaction time. |
| Instability of the linker | Select a stable linker chemistry suitable for this compound. Recent studies have explored novel linkers to improve stability and efficacy.[2][11] |
Problem: In vivo instability of the ADC, leading to premature release of the payload.
| Potential Cause | Troubleshooting Step |
| Cleavage of the linker | The choice of linker is critical for in vivo stability. For example, some studies have shown that a glucuronide linker can protect against acetate hydrolysis of Tubulysin M, a synthetic analogue.[11] |
| Metabolism of the payload | The acetate ester on this compound can be susceptible to hydrolysis in vivo. Modifications to the this compound structure, such as replacing the acetate with a more stable group, can improve in vivo stability.[2] |
Quantitative Data Summary
Table 1: In Vivo Formulation Examples for this compound
| Formulation Component | Concentration | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | - | ≥ 2.5 mg/mL | [4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | - | ≥ 2.5 mg/mL | [4][5] |
| 10% DMSO, 90% Corn Oil | - | ≥ 2.5 mg/mL | [4] |
Table 2: In Vivo Maximum Tolerated Dose (MTD) of this compound and a Nanoparticle Formulation
| Compound | MTD in Nude Mice | Reference |
| This compound | 0.05 mg/kg | [12][13] |
| CDP-TubA (Nanoparticle) | 6 mg/kg | [13] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for this compound
-
Preparation of Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
Preparation of Vehicle: In a sterile tube, prepare the co-solvent vehicle by mixing the components in the desired ratio. For example, for a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add each component sequentially while vortexing gently to ensure a homogenous mixture.
-
Final Formulation: Add the appropriate volume of the this compound stock solution to the co-solvent vehicle to achieve the final desired concentration. Vortex gently to mix.
-
Pre-administration Check: Before administration, visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be warmed slightly or the concentration of this compound reduced.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation (Lyophilization Method)
-
Dissolution of Components: Dissolve the cyclodextrin (e.g., HP-β-CD) in water. In a separate container, dissolve this compound in a suitable organic solvent that is miscible with water, such as tertiary butyl alcohol (TBA).[9][10]
-
Mixing: Mix the aqueous cyclodextrin solution with the this compound solution in an appropriate ratio to form a clear, monophase solution.
-
Sterile Filtration: Filter the resulting solution through a 0.22 µm sterile filter.
-
Lyophilization: Freeze-dry the filtered solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Reconstitution: For in vivo administration, reconstitute the lyophilized powder in a sterile aqueous vehicle, such as saline, to the desired concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for overcoming this compound solubility issues.
Caption: Logical relationship between the problem and solutions.
References
- 1. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. protocols.io [protocols.io]
Technical Support Center: Mitigating Off-Target Effects of Tubulysin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tubulysin A and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity and what are the associated off-target concerns?
This compound is a potent antimitotic agent that inhibits tubulin polymerization, leading to the disruption of microtubules.[1][2][3] This disruption arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[2][3][4] While highly effective against cancer cells, the systemic administration of free this compound is limited by its extreme toxicity to healthy, rapidly dividing cells, leading to side effects such as myelosuppression and peripheral neuropathy.[5][6]
Q2: What is the most common strategy to reduce the off-target toxicity of this compound?
The predominant strategy to minimize the off-target effects of this compound is to employ it as a payload in targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs).[1][7][8] This approach involves linking this compound to a monoclonal antibody or a peptide that specifically binds to antigens or receptors overexpressed on the surface of cancer cells.[1] This targeted delivery ensures that the highly potent cytotoxic agent is selectively delivered to the tumor site, thereby sparing healthy tissues and reducing systemic toxicity.[1][8]
Q3: How does the choice of linker in a this compound-ADC affect its off-target profile?
The linker connecting this compound to the antibody is a critical component in controlling off-target toxicity. An ideal linker should be stable in the systemic circulation to prevent premature release of the payload, but efficiently cleavable once the ADC is internalized by the target cancer cell.[9]
There are two main types of linkers:
-
Cleavable Linkers: These are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as proteases (e.g., cathepsins), low pH, or a reducing environment.[10] Examples include protease-cleavable dipeptide linkers (e.g., Val-Cit) and β-glucuronidase-cleavable linkers.[11] Premature cleavage in circulation can lead to off-target toxicity.
-
Non-Cleavable Linkers: These linkers result in the release of the payload along with the linker and a part of the antibody after lysosomal degradation of the antibody.[9] They generally offer greater plasma stability and a wider therapeutic window, potentially reducing off-target toxicity.[9]
The choice of linker technology can significantly impact the ADC's therapeutic index. For instance, β-glucuronidase-cleavable linkers have been shown to protect against the hydrolysis of a labile acetate group on Tubulysin M, improving its stability and in vivo activity.[11]
Troubleshooting Guides
Problem 1: Rapid in vivo metabolism and inactivation of my this compound-ADC.
Possible Cause: Your this compound analog may contain a metabolically labile functional group, such as an acetate ester at the C11 position, which is susceptible to hydrolysis by plasma esterases.[5][11][12] This leads to the formation of a significantly less potent or inactive metabolite, reducing the efficacy of the ADC.[5][13]
Solutions:
-
Payload Modification: Replace the hydrolytically labile ester with a more stable functional group. Studies have shown that replacing the acetate with a carbamate, ether, or a hindered ester can significantly improve the in vivo stability of the ADC while retaining potent cytotoxicity.[6][11]
-
Site-Specific Conjugation: The site of conjugation on the antibody can influence the susceptibility of the payload to metabolic enzymes.[5][6] By engineering specific cysteine residues for conjugation, it's possible to shield the payload from enzymatic degradation, thereby reducing its metabolism and improving efficacy.[5][6]
-
Linker Optimization: Employing a linker that sterically hinders the access of esterases to the labile group on the payload can also enhance stability. As mentioned, β-glucuronidase-cleavable linkers have demonstrated a protective effect on the tubulysin acetate group.[11]
Problem 2: My this compound-ADC exhibits significant off-target toxicity, particularly hepatotoxicity, in preclinical models.
Possible Cause: Off-target toxicity can arise from several factors, including premature payload release due to linker instability, non-specific uptake of the ADC by healthy tissues, or the inherent toxicity of the payload itself if it is released in an antigen-independent manner.[2] Hepatotoxicity can be a particular concern for ADCs.[14]
Solutions:
-
Enhance Linker Stability: Ensure that the chosen linker is highly stable in the bloodstream. Consider using non-cleavable linkers or more stable cleavable linkers to minimize premature payload release.[9]
-
Increase Hydrophilicity: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can help to reduce non-specific uptake and mitigate risks of toxicity, including hepatotoxicity.[14]
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can sometimes lead to increased aggregation and faster clearance, potentially contributing to off-target toxicity. Optimizing the DAR to achieve a balance between efficacy and safety is crucial.
-
Payload Modification for Reduced Toxicity: A novel hydrophilic Tubulysin B analog, Tub114, was developed to reduce the inherent hepatotoxicity of tubulysin compounds while maintaining strong antitumor efficacy.[14]
Quantitative Data Summary
| Tubulysin Analog/Conjugate | Modification | Effect on Stability/Potency | Reference |
| Tubulysin M ADC | C11 Acetate | Rapidly metabolized in vivo, leading to loss of potency. | [11][12] |
| Tubulysin M ADC | C11 Acetate replaced with Carbamate | Increased stability and retained potency in cellular assays. | |
| Tubulysin M ADC | C11 Acetate replaced with Ethyl Ether or Isovalerate | Improved stability in mouse plasma and active in vitro and in vivo. | |
| Tubulysin Pr ADC | C11 Acetate replaced and Amide modified | Removed metabolic liability, retained picomolar potency, and improved in vivo stability. | [12] |
| DX126-262 (Tub114 ADC) | Hydrophilic Tubulysin B analog | Reduced hepatotoxicity and well-tolerated in animal toxicity studies. | [14] |
Key Experimental Protocols
1. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of this compound analogs or ADCs against cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., BT-474, NCI-N87 for HER2-targeted ADCs) in 96-well plates and allow them to adhere overnight.[14]
-
Prepare serial dilutions of the this compound compound or ADC in complete cell culture medium.
-
Remove the existing medium from the cells and add the diluted compounds. Include a vehicle-only control.
-
Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.[14]
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by staining with crystal violet.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic equation.
-
2. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound-ADCs in a living organism.
-
Methodology:
-
Implant human tumor cells (e.g., N87 gastric cancer cells) subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude mice).[4][5]
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound-ADC, a control ADC, and a vehicle control intravenously or intraperitoneally at specified doses and schedules (e.g., once daily for 4 days or a single dose).[4][5]
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
3. ADC Stability Assay in Plasma
-
Objective: To assess the stability of the ADC and the rate of payload deconjugation or metabolism in plasma.
-
Methodology:
-
Incubate the this compound-ADC in plasma (e.g., mouse or human) at 37°C.
-
At various time points, take aliquots of the plasma-ADC mixture.
-
Analyze the samples to determine the average Drug-to-Antibody Ratio (DAR). This can be done using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The decrease in DAR over time indicates the rate of drug deconjugation or metabolism.[12]
-
Visualizations
References
- 1. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of bombesin-tubulysin conjugates using multicomponent chemistry to functionalize both the payload and the homing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
Improving the therapeutic index of Tubulysin A through chemical modification
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the chemical modification of Tubulysin A to improve its therapeutic index. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and summarized data to assist in your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the synthesis, handling, and testing of this compound and its analogs.
Q1: My synthetic tubulysin analog shows significantly lower cytotoxicity than expected. What are the potential causes and how can I troubleshoot this?
A1: Reduced potency can stem from several factors related to the chemical structure of your analog. Consider the following:
-
C-11 Acetate Hydrolysis: The acetate group at the C-11 position of the tubuvaline (Tuv) residue is crucial for high potency. However, it is highly labile and can be hydrolyzed to the much less active alcohol derivative during synthesis, purification, or storage.[1][2][3][4][5]
-
Troubleshooting:
-
Confirm the integrity of your final compound using high-resolution mass spectrometry (HRMS) and NMR to ensure the acetate group is intact.
-
During synthesis and purification, avoid harsh acidic or basic conditions.
-
For long-term storage, keep the compound in a desiccated, low-temperature environment (-20°C or -80°C).
-
-
-
Modifications at the N-terminus (Mep unit): The N-methyl-D-pipecolic acid (Mep) unit is important for activity. While some modifications are tolerated, drastic changes can reduce potency.
-
Troubleshooting: If you have substituted the Mep unit, consider synthesizing a control compound with the original Mep to benchmark the activity of your novel analog.
-
-
Modifications at the C-terminus (Tup/Tut unit): The tubuphenylalanine (Tup) or tubutyrosine (Tut) moiety also contributes to the molecule's activity.
-
Troubleshooting: Simple heterocyclic amines or other substitutions at this position can lead to a drop in potency.[6] If you are designing analogs for conjugation, ensure that the linker attachment point and chemistry do not significantly hinder the interaction with tubulin.
-
-
Stereochemistry: The specific stereochemistry of the amino acid residues is critical for the biological activity of tubulysins.
-
Troubleshooting: Verify the stereochemistry of your starting materials and ensure that no epimerization occurs during the synthesis.
-
Q2: I'm developing an Antibody-Drug Conjugate (ADC) with a tubulysin payload, and it shows good in vitro potency but poor in vivo efficacy. What could be the issue?
A2: A disconnect between in vitro and in vivo results for tubulysin ADCs often points to stability issues in a biological environment.[2][3][4][7]
-
Premature Payload Cleavage: The labile C-11 acetate is a primary suspect. It can be rapidly cleaved by plasma esterases, leading to the circulation of a much less potent ADC.[2][3]
-
Troubleshooting:
-
Stabilize the C-11 position: Consider replacing the acetate with a more stable functional group like a carbamate or an ether.[6][7] These modifications have been shown to improve in vivo stability while retaining high cytotoxicity.
-
Optimize the linker: The choice of linker can influence the stability of the payload. Some studies suggest that certain linkers, like a β-glucuronidase-cleavable linker, can offer better protection against acetate hydrolysis compared to conventional dipeptide linkers.[4][5]
-
Site of Conjugation: The specific site of conjugation on the antibody can sterically hinder access of esterases to the C-11 acetate, thereby improving stability.[8]
-
-
-
Linker Instability: The linker itself may be unstable in plasma, leading to premature release of the tubulysin payload and systemic toxicity.
-
Troubleshooting: Perform in vitro plasma stability assays to assess the rate of payload deconjugation. If the linker is unstable, consider alternative linker chemistries.
-
Q3: How can I mitigate the high systemic toxicity of tubulysin analogs in my in vivo studies?
A3: The high potency of tubulysins is a double-edged sword, often leading to a narrow therapeutic index. Improving this is a key goal of chemical modification.
-
Enhance Stability: As discussed in Q2, improving the in vivo stability of the molecule, particularly when used as an ADC payload, is crucial. A more stable ADC will circulate longer and release its payload more specifically at the tumor site, reducing off-target toxicity.
-
Targeted Delivery: The most effective strategy to reduce systemic toxicity is through targeted delivery, most commonly achieved by creating ADCs. By attaching the tubulysin analog to a monoclonal antibody that specifically recognizes a tumor-associated antigen, the cytotoxic payload is delivered preferentially to cancer cells.
-
Prodrug Strategies: Designing the tubulysin analog as a prodrug that is activated at the tumor site can also be a viable approach to reduce systemic toxicity.
Quantitative Data
The following tables summarize the in vitro cytotoxicity of various this compound analogs from the literature. Note that direct comparison of IC50 values across different studies should be done with caution due to variations in cell lines, assay methods, and incubation times.
Table 1: In Vitro Cytotoxicity (IC50, nM) of N-Terminal Modified Tubulysin Analogs [6]
| Compound | R1 (N-Terminal Modification) | N87 Cells | MDA-MB-361-DYT2 Cells | KB Cells | KB 8.5 (MDR1+) Cells |
| 1 | Mep (Natural) | 0.05 | 0.1 | 0.05 | 0.2 |
| 8a | Ala | >1000 | >1000 | >1000 | >1000 |
| 8b | Val | 150 | 200 | 100 | 250 |
| 8c | Pro | 10 | 15 | 8 | 20 |
| 8d | (S)-α-Me-Pro | 5 | 8 | 3 | 10 |
| 8e | (R)-α-Me-Pro | 2 | 3 | 1 | 5 |
| 8f | (S)-β-Me-Pro | 8 | 12 | 6 | 15 |
| 8g | (R)-β-Me-Pro | 1 | 2 | 0.8 | 3 |
Table 2: In Vitro Cytotoxicity (IC50, nM) of C-11 Modified Tubulysin Analogs [6]
| Compound | C-11 Modification | N87 Cells | MDA-MB-361-DYT2 Cells | KB Cells | KB 8.5 (MDR1+) Cells |
| 11 | Acetate | 0.1 | 0.2 | 0.08 | 0.3 |
| 13 | Alcohol | 10 | 15 | 8 | 25 |
| 15 | Carbamate | 0.15 | 0.3 | 0.1 | 0.4 |
Table 3: In Vitro Cytotoxicity (IC50, ng/mL) of Tubulysin ADCs [9]
| ADC Construct | Target | SK-BR-3 (HER2-positive) | MDA-MB-468 (HER2-negative) |
| Anti-HER2-Tubulysin | HER2 | 4-7 | >3600 |
| Non-targeting Control-Tubulysin | N/A | >3600 | >3600 |
Experimental Protocols
This section provides detailed methodologies for key experiments. Note: Tubulysins are extremely potent cytotoxic agents and should be handled with appropriate personal protective equipment (PPE) in a designated containment facility.
Protocol 1: General Procedure for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted for adherent cell lines.
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tubulysin analogs in culture medium. It is advisable to start with a high concentration (e.g., 1 µM) and perform 10-fold serial dilutions.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO diluted in medium at the same concentration as in the compound-treated wells).
-
Incubate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: General Procedure for Solid-Phase Synthesis of a Tubulysin Analog
This protocol outlines the general steps for the synthesis of a tubulysin analog using Fmoc-based solid-phase peptide synthesis (SPPS).[10][11][12][13][14]
-
Resin Preparation:
-
Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for a C-terminal acid) in dichloromethane (DCM).
-
-
Loading of the First Amino Acid (Tup derivative):
-
Dissolve the Fmoc-protected Tup derivative and a base (e.g., diisopropylethylamine, DIPEA) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Cap any unreacted sites on the resin using a capping agent (e.g., methanol/DIPEA in DCM).
-
-
Peptide Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Tuv, Ile, Mep derivatives in sequence), a coupling agent (e.g., HATU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage from Resin:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin and dry it.
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final compound by HRMS and NMR.
-
Protocol 3: Assessment of ADC Stability in Plasma
This protocol provides a general workflow to assess the in vitro stability of a tubulysin ADC in plasma.
-
Incubation:
-
Incubate the ADC at a final concentration of ~100 µg/mL in plasma (e.g., mouse or human) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
-
Sample Preparation:
-
For each time point, capture the ADC from the plasma using an affinity resin (e.g., Protein A beads).
-
Wash the beads to remove plasma proteins.
-
-
Analysis by LC-MS:
-
Elute the ADC from the beads.
-
Analyze the eluate by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.
-
The mass difference corresponding to the loss of the acetate group (-42 Da) can also be monitored to specifically assess C-11 acetate hydrolysis.[2]
-
Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
Caption: Workflow for screening and development of tubulysin analogs.
Logical Relationship
Caption: Structure-Activity Relationship (SAR) of Tubulysin analogs.
References
- 1. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Antibody-Tubulysin Conjugates through Linker Chemistry and Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Linker chemistry optimization for Tubulysin A ADCs to prevent premature cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of linkers in Tubulysin A antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature payload release in this compound ADCs?
A1: The primary cause of premature payload release in this compound ADCs is the hydrolysis of the C11 acetate ester on the tubulysin payload.[1][2][3][4] This hydrolysis leads to a significant reduction in the cytotoxicity of the payload, thereby diminishing the therapeutic efficacy of the ADC.[1][2][3][5]
Q2: How does linker chemistry influence the stability of the this compound payload?
A2: The choice of linker chemistry has a profound impact on the stability of the this compound payload, particularly in protecting the labile C11 acetate group from hydrolysis. Studies have shown that a β-glucuronidase-cleavable linker provides significantly better protection against acetate hydrolysis compared to more conventional protease-cleavable dipeptide linkers (e.g., Val-Cit).[1][2][6] This enhanced stability is attributed to the unique properties of the glucuronide linker system, which can shield the acetate moiety from plasma esterases.[1][6]
Q3: What is site-specific conjugation, and how can it improve the stability of this compound ADCs?
A3: Site-specific conjugation is a method that attaches the linker-payload to a specific, predetermined site on the antibody.[3][][8] This approach generates a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[][8] For this compound ADCs, site-specific conjugation can positively impact the stability of the C11 acetate.[1][9] By choosing a conjugation site that provides steric hindrance, the payload can be shielded from plasma esterases, thereby reducing the rate of acetate hydrolysis.[4][5]
Q4: Can the hydrophobicity of the linker-payload affect the stability and manufacturability of this compound ADCs?
A4: Yes, the hydrophobicity of the linker-payload can significantly affect both the stability and manufacturability of ADCs. Highly hydrophobic linker-payloads can lead to aggregation of the ADC, which can result in manufacturing challenges, reduced yields, and potential immunogenicity.[10][11] Furthermore, there is a correlation between the hydrophobicity of a this compound ADC and its susceptibility to metabolism by plasma esterases.[4][5] More hydrophobic ADCs tend to have a higher rate of deacetylation.[4][5] Utilizing more hydrophilic linkers, such as those based on β-glucuronide, can mitigate these issues.[12][13]
Troubleshooting Guide
Issue 1: Rapid loss of ADC potency observed in in vivo studies, suggesting premature payload cleavage.
| Possible Cause | Suggested Action |
| Hydrolysis of the C11 acetate on this compound. | 1. Linker Chemistry Modification: Consider replacing the current linker with a β-glucuronidase-cleavable linker. This has been shown to protect the acetate group and improve in vivo activity.[1][2][6] 2. Site-Specific Conjugation: If not already in use, implement site-specific conjugation. Select a conjugation site that offers steric protection to the payload.[1][4][5][9] 3. Payload Modification: As an alternative, consider replacing the O-acetyl group with a more stable moiety, such as an O-n-propyl group, which has been shown to circumvent the metabolic liability.[14][15] |
| Proteolytic cleavage of the linker in circulation. | 1. Linker Design: Ensure the linker is designed for high stability in circulation. For peptide linkers, the amino acid sequence can influence stability.[16] 2. Stability Assessment: Perform in vitro plasma stability assays to confirm the stability of the linker-payload before proceeding to in vivo studies. |
Issue 2: ADC aggregation observed during manufacturing or storage.
| Possible Cause | Suggested Action |
| High hydrophobicity of the linker-payload. | 1. Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene glycol (PEG) or a β-glucuronide moiety, to decrease the overall hydrophobicity of the ADC.[] 2. Formulation Optimization: Adjust buffer conditions (e.g., pH, salt concentration) to find conditions that minimize aggregation.[10] 3. Reduce DAR: A lower drug-to-antibody ratio can sometimes reduce aggregation, although this may impact potency. |
| Inappropriate buffer conditions. | 1. Buffer Screening: Conduct a systematic screen of different buffer formulations to identify the optimal conditions for ADC stability.[10] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of αCD30-Tubulysin ADCs with Different Linkers and DARs
| ADC | Linker | DAR | L540cy HL (IC50 ng/mL) | L428 MDR+ HL (IC50 ng/mL) | DEL ALCL (IC50 ng/mL) | DELBVR MDR+ ALCL (IC50 ng/mL) |
| αCD30‐1 | Dipeptide | 4 | 1.1 | 0.3 | 0.4 | 1.3 |
| αCD30‐2 | Glucuronide | 4 | 1.2 | 0.3 | 0.5 | 1.6 |
| αCD30‐1 | Dipeptide | 2 | 1.8 | 0.9 | 1.0 | 4.0 |
| αCD30‐2 | Glucuronide | 2 | 2.2 | 0.8 | 1.2 | 4.8 |
Data extracted from Burke, P. J., et al. (2021).[1]
Table 2: In Vivo Acetate Stability of Tubulysin ADCs
| ADC Linker | Conjugation | DAR | % Intact Acetate after 10 days |
| Dipeptide | Endogenous Cysteines | 4 | Not Reported |
| Glucuronide | Endogenous Cysteines | 4 | Not Reported |
| Dipeptide | Site-Specific (S239C) | 2 | 87% |
| Glucuronide | Site-Specific (S239C) | 2 | 95% |
Data extracted from Burke, P. J., et al. (2021).[1][6]
Experimental Protocols
Protocol 1: Assessment of ADC Stability in Plasma
Objective: To determine the stability of a this compound ADC in plasma by monitoring the drug-to-antibody ratio (DAR) and the integrity of the payload over time.
Materials:
-
This compound ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system
Methodology:
-
Dilute the this compound ADC to a final concentration of 100 µg/mL in plasma.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 96, and 168 hours), aliquot a portion of the incubation mixture and store at -80°C until analysis.
-
For analysis, thaw the samples and add protein A magnetic beads to capture the ADC.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Wash the beads with wash buffer to remove unbound plasma proteins.
-
Elute the ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.
-
Analyze the eluted ADC by LC-MS to determine the average DAR and to identify any modifications to the payload, such as deacetylation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species of a this compound ADC.
Materials:
-
This compound ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HPLC system with a UV detector
Methodology:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and Mobile Phase B.
-
Inject approximately 25-50 µg of the ADC onto the column.
-
Elute the ADC species using a gradient of decreasing concentration of Mobile Phase A (and increasing concentration of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The different drug-loaded species (e.g., DAR0, DAR2, DAR4) will separate based on their hydrophobicity, with higher DAR species eluting later.
-
Calculate the average DAR by determining the relative peak area of each species and using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Visualizations
Caption: Workflow for ADC Plasma Stability Assessment.
Caption: Fate of a this compound ADC.
Caption: Strategies to Prevent Premature Cleavage.
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
Addressing the hydrolytic instability of the C-11 acetate in Tubulysin A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tubulysin A and its analogs, specifically addressing the challenges associated with the hydrolytic instability of the C-11 acetate group.
Frequently Asked Questions (FAQs)
Q1: Why is the C-11 acetate group in this compound important for its biological activity?
The C-11 acetate is a critical structural feature for the potent cytotoxic activity of tubulysins.[1][2][3][4] Its removal leads to a significant reduction in potency, often over 100-fold, against cancer cell lines.[4][5] This functional group is believed to play a crucial role in the binding of tubulysin to tubulin, thereby inhibiting microtubule polymerization and leading to cell death.[1][3]
Q2: What causes the instability of the C-11 acetate group?
The C-11 acetate is an ester, which is susceptible to hydrolysis under both acidic and basic conditions.[1] In a biological context, particularly in plasma, the hydrolysis is often mediated by esterase enzymes.[4][6][7] This enzymatic degradation leads to the formation of the corresponding C-11 alcohol, which is significantly less active.[2]
Q3: How can I assess the stability of the C-11 acetate in my this compound analog or conjugate?
The stability of the C-11 acetate can be evaluated by incubating the compound in relevant biological media (e.g., mouse or human plasma) at 37°C over a time course. The extent of hydrolysis can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the disappearance of the parent compound and the appearance of the deacetylated alcohol metabolite.[4] For Antibody-Drug Conjugates (ADCs), stability is often reported as the percentage of intact conjugate or the change in the drug-to-antibody ratio (DAR) over time.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Significant loss of potency of my this compound analog in vitro or in vivo. | Hydrolysis of the C-11 acetate to the less potent alcohol form. | - Confirm hydrolysis: Analyze your compound after incubation in assay medium or plasma using HPLC or LC-MS to detect the deacetylated product. - Modify the C-11 position: Consider synthesizing analogs with more stable functional groups at C-11. |
| My Tubulysin ADC shows reduced efficacy and poor pharmacokinetics in vivo. | Premature cleavage of the C-11 acetate in circulation by plasma esterases.[6] | - Replace the acetate: Synthesize analogs where the acetate is replaced with a more stable moiety such as a carbamate, ether, or a sterically hindered ester.[4][5][6][8] - Optimize the linker and conjugation site: The choice of linker and the specific site of conjugation on the antibody can protect the C-11 acetate from hydrolysis.[5][9] Site-specific conjugation has been shown to improve stability.[6][7] |
| Difficulty in synthesizing stable this compound analogs. | The synthetic route may involve harsh conditions that lead to the cleavage of the acetate group. | - Use mild reaction conditions: Employ protecting group strategies and deprotection steps that are compatible with the labile acetate. For example, avoid strong acidic or basic conditions.[1] - Introduce the stable group early: If synthesizing an analog with a modified C-11 position, introduce the stabilizing functional group early in the synthetic sequence. |
Data on Stabilized Tubulysin Analogs
The following tables summarize quantitative data on the stability and in vitro potency of various this compound analogs with modifications at the C-11 position.
Table 1: In Vitro Cytotoxicity of C-11 Modified Tubulysin Analogs
| Compound | C-11 Modification | Cell Line | IC50 (nM) |
| This compound (parent) | Acetate | Various | Potent (sub-nanomolar range) |
| Deacetylated this compound | Alcohol | 786-O (MDR+) | >100-fold less potent than parent[5] |
| Analog 1 | Carbamate | N87, BT474 | Potent, comparable to parent[6][7] |
| Analog 2 | Propyl Ether | Lymphoma cells | Low nanomolar potency[8] |
| Analog 3 | Isovalerate (hindered ester) | Various | Potent, comparable to parent[4] |
Table 2: Stability of C-11 Modified Tubulysin ADCs in Mouse Plasma
| ADC Construct | C-11 Moiety | Linker/Conjugation Site | Stability Metric (% intact after 7 days) |
| Dipeptide Linker ADC | Acetate | Endogenous Cysteine | ~87% (as DAR 2)[5] |
| Glucuronide Linker ADC | Acetate | S239C Engineered Cysteine | ~95% (as DAR 2)[5] |
| Propyl Ether ADC | Propyl Ether | Quaternary Ammonium Linker | Highly stable[8] |
| Hindered Ester ADC | Isovalerate | Glucuronide Linker | Improved stability over acetate[4] |
Experimental Protocols
General Protocol for Assessing C-11 Acetate Stability in Plasma:
-
Preparation: Prepare a stock solution of the Tubulysin analog or ADC in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the compound into fresh mouse or human plasma at a final concentration relevant to the experimental context (e.g., 1-10 µM). Incubate the plasma samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), aliquot a portion of the plasma sample.
-
Sample Preparation: Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant by LC-MS. Monitor the peak areas of the parent compound and the deacetylated metabolite over time.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.
General Synthetic Strategy for C-11 Modification (Example: Ether Analogs):
The synthesis of C-11 ether analogs typically involves the modification of the tubuvaline fragment. A common approach is to use a precursor with a free hydroxyl group at the C-11 position.
-
Protection: Protect other reactive functional groups on the tubuvaline precursor.
-
Alkylation: Deprotonate the C-11 hydroxyl group using a suitable base (e.g., sodium hydride) and react with an alkyl halide (e.g., propyl iodide) to form the ether linkage.
-
Deprotection: Remove the protecting groups under mild conditions to yield the modified tubuvaline fragment.
-
Peptide Coupling: Incorporate the modified tubuvaline into the full tubulysin peptide sequence using standard peptide coupling methodologies.[8]
Visual Guides
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. improving-antibody-tubulysin-conjugates-through-linker-chemistry-and-site-specific-conjugation - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Enhancing Tubulysin A ADC Performance with Site-Specific Conjugation
Welcome to the technical support center for site-specific conjugation of Tubulysin A antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant loss of in vivo efficacy with our this compound ADC compared to its potent in vitro cytotoxicity. What could be the primary cause?
A1: A common issue with this compound ADCs is the in vivo hydrolysis of a critical acetate ester on the payload.[1][2][3][4] This modification leads to a deacetylated metabolite that is substantially less cytotoxic, with reports indicating a greater than 100-fold decrease in activity.[1][3] This rapid metabolism can transform the potent ADC into an inactive form, severely compromising its therapeutic effect.[3]
Troubleshooting Steps:
-
Confirm Acetate Instability: Analyze in vivo pharmacokinetic (PK) samples using mass spectrometry (LC-MS) to detect the presence of the deacetylated ADC species.[1] A time-dependent increase in the deacetylated form relative to the intact ADC is a strong indicator of this issue.
-
Modify the Payload: Consider replacing the labile acetate ester with a more stable functional group. Successful examples include replacement with a carbamate or a propyl ether, which have been shown to enhance stability while retaining potent cytotoxicity.[1][5]
-
Optimize Conjugation Site: The location of drug conjugation on the antibody can shield the payload from metabolic enzymes.[1][6] Site-specific conjugation at sterically hindered positions may offer protection to the labile acetate.
Q2: How does the choice of conjugation site impact the stability and performance of a this compound ADC?
A2: The conjugation site significantly influences the ADC's stability, pharmacokinetics (PK), and overall efficacy.[7][8] Site-specific conjugation generally produces homogeneous ADCs with improved properties compared to random conjugation methods (e.g., lysine conjugation).[3][6]
-
Improved Stability and PK: Site-specific ADCs, particularly those conjugated at engineered cysteine residues or via enzymatic methods, have demonstrated superior in vivo stability with reduced payload deconjugation and metabolism compared to randomly conjugated ADCs.[7][8] This often translates to a longer half-life, lower clearance, and higher drug exposure.[7][8]
-
Enhanced Efficacy: The improved stability and PK of site-specific ADCs directly correlate with their enhanced in vivo efficacy.[7][8] For instance, a site-specific ADC with the drug attached to the CH2 domain showed better in vivo efficacy than hinge-cysteine or lysine-conjugated ADCs.[7]
-
Reduced Hydrophobicity: The conjugation site can influence the overall hydrophobicity of the ADC. A correlation has been observed between the hydrophobicity of an ADC and its susceptibility to metabolic enzymes.[1][6]
Q3: We are considering different site-specific conjugation strategies. Which methods are commonly used for this compound ADCs?
A3: Several site-specific conjugation methods can be employed for this compound ADCs:
-
Engineered Cysteine Residues: This is a widely used approach where specific amino acids in the antibody sequence are mutated to cysteines (e.g., S239C or heavy chain 334C) to provide reactive thiol groups for conjugation.[4][6][9] This allows for precise control over the drug-to-antibody ratio (DAR).
-
Enzymatic Conjugation: Enzymes like bacterial transglutaminase can be used to attach drug-linkers to specific glutamine residues on the antibody, such as those in the C'E loop of the CH2 domain.[7] This method offers high specificity and can produce highly homogeneous ADCs.
-
Unnatural Amino Acids: Incorporation of unnatural amino acids with unique reactive handles into the antibody sequence via genetic engineering allows for highly specific conjugation chemistry that is orthogonal to the native amino acids.
Q4: Can the linker chemistry also contribute to improving the stability of the this compound payload?
A4: Yes, the choice of linker can play a crucial role in protecting the labile acetate ester and improving overall ADC performance.[4][9] For example, a β-glucuronidase-cleavable glucuronide linker has been shown to offer better protection against acetate hydrolysis compared to a more conventional protease-cleavable dipeptide linker, leading to improved in vivo activity.[4][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on site-specific this compound ADCs, highlighting the impact of conjugation site and linker chemistry on in vitro cytotoxicity and in vivo stability.
Table 1: In Vitro Cytotoxicity (IC50) of Anti-Her2 Tubulysin ADCs with Different Conjugation Sites
| ADC Description | Conjugation Site | Average DAR | N87 Cells (IC50, ng/mL) | BT474 Cells (IC50, ng/mL) | MDA-MB-453 Cells (IC50, ng/mL) | HT-29 Cells (IC50, ng/mL) |
| Hinge-Cysteine ADC | Hinge Cysteines | 4.4 | 1.1 | 1.8 | 30 | >1000 |
| Site-Specific ADC 1 | Engineered Cysteine A | ~2.0 | 2.5 | 3.5 | 65 | >1000 |
| Site-Specific ADC 2 | Engineered Cysteine B | ~2.0 | 3.1 | 4.2 | 78 | >1000 |
| Non-targeted Control ADC | Hinge Cysteines | 4.4 | >1000 | >1000 | >1000 | >1000 |
Data adapted from studies demonstrating the potent and specific cytotoxicity of Tubulysin ADCs. Note that the ~2-3 fold lower potency of site-specific ADCs is consistent with their lower DAR compared to the hinge-cysteine ADC.[6]
Table 2: Impact of Conjugation Site and Linker on In Vivo Acetate Stability
| ADC Description | Linker Type | DAR | % Intact Acetate (Day 4, in vivo) |
| Hinge-Cysteine ADC | Dipeptide | 4 | ~40% |
| Site-Specific S239C ADC | Dipeptide | 2 | ~60% |
| Hinge-Cysteine ADC | Glucuronide | 4 | ~75% |
| Site-Specific S239C ADC | Glucuronide | 2 | ~85% |
This table illustrates that both site-specific conjugation (S239C) and the use of a glucuronide linker significantly improve the in vivo stability of the Tubulysin M acetate ester.[9]
Experimental Protocols & Methodologies
1. Site-Specific Conjugation via Engineered Cysteines
This protocol provides a general workflow for conjugating a maleimide-containing drug-linker to an antibody with engineered cysteine residues.
-
Antibody Reduction: The antibody in a suitable buffer (e.g., PBS) is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose the reactive thiol groups of the engineered cysteines. The reaction is typically performed at 37°C for 1-2 hours.
-
Drug-Linker Conjugation: The maleimide-activated this compound drug-linker is added to the reduced antibody solution in a slight molar excess. The conjugation reaction is usually carried out at room temperature or 4°C for 1-16 hours.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified from unconjugated drug-linker and other reaction components using methods like size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Common analytical techniques include Hydrophobic Interaction Chromatography (HIC), Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), and mass spectrometry (MS).
2. Characterization of ADC Stability and Metabolism
-
In Vitro Plasma Stability: The ADC is incubated in plasma (e.g., human, mouse) at 37°C. Aliquots are taken at various time points and analyzed by affinity capture LC-MS to determine the extent of drug deconjugation and payload metabolism (e.g., deacetylation).
-
In Vivo Pharmacokinetic Analysis: The ADC is administered to animals (e.g., mice, rats). Blood samples are collected at different time points. The concentration of total antibody and intact ADC in the plasma is measured using ELISA and/or LC-MS to assess clearance, stability, and the drug-to-antibody ratio (DAR) over time.
Visualizations
References
- 1. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel tubulysin payloads and site-specific antibody drug conjugates overcoming in-vivo acetate liability - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody‐Drug‐Conjugate Efficacy and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Hepatotoxicity in Tubulysin A-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of hepatotoxicity associated with Tubulysin A-based therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it a potent anti-cancer agent?
This compound is a highly cytotoxic peptide that belongs to a class of microtubule inhibitors.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3] Tubulysins are particularly effective against multidrug-resistant (MDR) cancer cell lines, making them attractive payloads for antibody-drug conjugates (ADCs).[4][][6]
Q2: What is the primary dose-limiting toxicity of this compound-based therapies?
The primary dose-limiting toxicity associated with this compound and its analogs is hepatotoxicity (liver injury).[7][8] This has been a significant challenge in the clinical development of tubulysin-based ADCs and has, in some cases, led to the discontinuation of clinical trials.[8] Off-target delivery of the highly potent tubulysin payload to healthy liver cells is a major contributor to this toxicity.[9]
Q3: What are the main strategies to reduce the hepatotoxicity of this compound-based ADCs?
Several strategies are being employed to mitigate the hepatotoxicity of this compound-based ADCs:
-
Advanced Linker Technology: Utilizing highly stable linkers that are designed to cleave and release the tubulysin payload specifically within the tumor microenvironment. This minimizes premature drug release in systemic circulation and subsequent uptake by hepatocytes.[][10]
-
Development of Tubulysin Analogs: Synthesizing novel tubulysin analogs with improved therapeutic indices. These modifications often focus on enhancing stability and reducing off-target toxicity while maintaining high potency against cancer cells.[11][12][13]
-
Site-Specific Conjugation: Engineering the monoclonal antibody to allow for the attachment of the drug-linker at specific sites. This results in a more homogeneous drug-to-antibody ratio (DAR), which can lead to a better safety profile and improved pharmacokinetics.
-
Increased Hydrophilicity: Modifying the ADC to be more hydrophilic, for example, through the use of polyethylene glycol (PEG) moieties in the linker. This can reduce non-specific uptake by tissues like the liver.[7][14][15]
Troubleshooting Guides
Issue 1: High levels of liver enzymes (ALT/AST) observed in in vivo studies.
Possible Cause 1: Premature linker cleavage.
-
Troubleshooting:
-
Assess Linker Stability: Perform an in vitro plasma stability assay to determine the rate of drug release from the ADC in plasma from the species used in your in vivo study.
-
Select a More Stable Linker: If significant premature cleavage is observed, consider re-engineering the ADC with a more stable linker, such as a glucuronide-based or a non-cleavable linker.
-
Possible Cause 2: Non-specific uptake of the ADC by hepatocytes.
-
Troubleshooting:
-
Evaluate ADC Hydrophobicity: Increased hydrophobicity can lead to greater non-specific uptake. Consider modifications to increase the hydrophilicity of the ADC, such as incorporating a hydrophilic linker.
-
Investigate Mannose Receptor Uptake: The mannose receptor, present on liver sinusoidal endothelial cells and Kupffer cells, can mediate the uptake of glycoproteins.[16] Investigate if the glycosylation pattern of your antibody is contributing to liver uptake.
-
Issue 2: In vitro cytotoxicity assays show high potency against cancer cells but also significant toxicity to primary hepatocytes.
Possible Cause: The tubulysin analog has a narrow therapeutic window.
-
Troubleshooting:
-
Synthesize and Screen Novel Analogs: Focus on synthesizing analogs with modifications that decrease general cytotoxicity while retaining potent anti-tumor activity. For example, modifications at the C-11 position of the tubulysin core have been shown to impact stability and cytotoxicity.[17]
-
Structure-Activity Relationship (SAR) Studies: Conduct comprehensive SAR studies to identify the structural features that contribute to hepatotoxicity versus anti-cancer efficacy.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Selected Tubulysin Analogs
| Compound | Cell Line | IC50 | Reference |
| This compound | HL-60 | Strong pro-apoptotic effect | [18] |
| Tubulysin D | C26 | 0.14 ± 0.3 nM | [11] |
| Tubulysin Analog 3 | C26 | 20 ± 7.4 nM | [11] |
| Tubulysin M (deacetylated) | - | >100-fold less active than parent | |
| Tb111 | MES SA | 40 pM | [1] |
| Tb111 | HEK 293T | 6 pM | [1] |
| Tb111 | MES SA DX | 1.54 nM | [1] |
Table 2: In Vivo Hepatotoxicity Data for a Novel Tubulysin B-based ADC (DX126-262)
| Species | Dosing | Observation | Reference |
| Mice | 75 and 150 mg/kg (single dose) | Reduced hepatotoxicity compared to Kadcyla | [7][14][15] |
| Rats | Up to 200 mg/kg (repeated doses) | Highest Non-Severely Toxic Dose (HNSTD) of 100 mg/kg | [7][14][15] |
| Cynomolgus Monkeys | - | HNSTD of 30 mg/kg | [7][14][15] |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium. Allow cells to attach and form a monolayer for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound-based ADC and control compounds in culture medium. Replace the medium in the hepatocyte cultures with the medium containing the test compounds.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Assays:
-
Cell Viability (MTS/MTT Assay): At the end of the incubation period, add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to determine the percentage of viable cells.
-
LDH Leakage Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
Albumin Synthesis Assay: Collect the supernatant and quantify the amount of albumin secreted by the hepatocytes using an ELISA kit as a measure of hepatocyte function.
-
-
Data Analysis: Calculate the IC50 value for cell viability and determine the concentration at which significant LDH leakage or inhibition of albumin synthesis occurs.
Protocol 2: In Vitro ADC Linker Stability Assay in Plasma
-
ADC Incubation: Incubate the this compound-based ADC at a final concentration of 100 µg/mL in fresh plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins by adding three volumes of ice-cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of released, free tubulysin payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage and the half-life of the ADC in plasma.
Visualizations
Caption: Experimental workflow for evaluating this compound-based ADCs.
References
- 1. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 6. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]
- 7. Using Predictive in vitro Assays to Measure Hepatotoxicity | AAT Bioquest [aatbio.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. doaj.org [doaj.org]
- 14. researchgate.net [researchgate.net]
- 15. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Tubulysin A vs. paclitaxel in cancer cells
An in-depth comparison of two potent microtubule-targeting agents reveals significant differences in their efficacy and mechanisms of action against cancer cells. For researchers and drug development professionals, understanding these distinctions is paramount in the quest for more effective and targeted cancer therapies. This guide provides a comprehensive analysis of Tubulysin A and paclitaxel, supported by experimental data and detailed protocols.
Executive Summary
This compound and paclitaxel both exert their cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton crucial for cell division. However, they do so through opposing mechanisms. Paclitaxel, a well-established chemotherapeutic agent, acts as a microtubule stabilizer, effectively freezing the cytoskeleton in a rigid state. In contrast, this compound, a naturally occurring peptide, is a potent microtubule depolymerizer, leading to the collapse of this critical cellular scaffolding. This fundamental difference in their mechanism of action translates to significant variations in their cytotoxic potency, with this compound demonstrating substantially higher efficacy in numerous cancer cell lines.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data comparing the efficacy of this compound and paclitaxel across various experimental parameters.
| Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines | ||
| Cancer Cell Line | This compound Analogue (KEMTUB10) IC50 | Paclitaxel (Taxol) IC50 |
| SkBr3 (Breast Cancer) | 12.2 pM[1] | 1-2 nM[1] |
| MDA-MB-231 (Breast Cancer) | 68 pM[1] | 1-2 nM[1] |
| MCF7 (Breast Cancer) | Not explicitly stated, but potent cytotoxicity reported[1] | 1-2 nM[1] |
| MDA-MB-453 (Breast Cancer) | Not explicitly stated, but potent cytotoxicity reported[1] | Not explicitly stated |
| General Potency | Reported to be 20-1000 times more potent than paclitaxel [2] | Established chemotherapeutic agent |
| Table 2: Effects on Cell Cycle and Apoptosis | ||
| Parameter | This compound | Paclitaxel |
| Cell Cycle Arrest | G2/M Phase [3][4] | G2/M Phase [5] |
| Quantitative Cell Cycle Data | A synthetic analogue, KEMTUB10, is a potent inducer of G2/M arrest.[1] | Treatment of Sp2 cells with 0.05 mg/L paclitaxel for 14 hours resulted in 92.4% of cells arrested in the G2/M phase.[6] |
| Apoptosis Induction | Strong stimulator of apoptosis. [1][3] | Induces apoptosis. [5][7] |
| Quantitative Apoptosis Data | A tubulysin analogue, KEMTUB10, is a strong stimulator of apoptosis.[1] | Treatment of colon cancer cells with paclitaxel resulted in a significant increase in apoptotic cells.[8] |
Mechanism of Action: A Tale of Two Opposing Forces
The distinct mechanisms of this compound and paclitaxel are visualized in the signaling pathway diagram below. Both drugs ultimately lead to the activation of the apoptotic cascade, but their initial interaction with tubulin is fundamentally different.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and paclitaxel in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound or paclitaxel at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Methodology:
-
Cell Treatment: Treat cells with this compound or paclitaxel for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The comparative analysis reveals that this compound is a significantly more potent cytotoxic agent than paclitaxel against a range of cancer cell lines. This heightened potency is attributed to its distinct mechanism of action as a microtubule depolymerizer, which appears to be highly effective in inducing cell cycle arrest and apoptosis. While paclitaxel remains a cornerstone of cancer chemotherapy, the superior efficacy of this compound warrants further investigation and positions it as a promising candidate for the development of next-generation anticancer drugs, particularly as payloads for antibody-drug conjugates (ADCs) where high potency is a critical attribute. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of these two important classes of microtubule-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. researcherslinks.com [researcherslinks.com]
A Head-to-Head Comparison of Tubulysin A and Maytansine-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most potent microtubule-inhibiting agents, tubulysins and maytansinoids have emerged as leading payloads. This guide provides an objective, data-driven comparison of Tubulysin A and maytansine-based ADCs to inform preclinical and clinical development decisions.
At a Glance: Key Differences and Performance Summary
| Feature | This compound-based ADCs | Maytansine-based ADCs (e.g., DM1, DM4) |
| Primary Mechanism of Action | Inhibition of tubulin polymerization by binding to the vinca domain, leading to microtubule depolymerization and apoptosis. | Inhibition of tubulin polymerization by binding at or near the vinca-binding site, causing microtubule disassembly and mitotic arrest. |
| Potency | Exceptionally high, with picomolar to sub-picomolar IC50 values reported for free tubulysins. | Highly potent, with IC50 values typically in the sub-nanomolar range for maytansinoid payloads. |
| Activity in Multi-Drug Resistant (MDR) Cancers | Notably effective against MDR cancer cell lines, as they are poor substrates for P-glycoprotein (P-gp) efflux pumps. | Maytansinoid ADCs can be susceptible to MDR mediated by P-gp efflux pumps, although linker and payload modifications can mitigate this. |
| Bystander Effect | Can exhibit a potent bystander effect, particularly with cleavable linkers, due to high cell permeability of the released payload. | The bystander effect is dependent on the specific maytansinoid derivative and linker technology. For instance, ADCs with non-cleavable linkers and charged metabolites (like those from T-DM1) have limited bystander killing, while those with cleavable linkers releasing neutral metabolites can be effective. |
| Toxicity Profile | As free drugs, tubulysins are highly toxic. In ADC format, hepatotoxicity has been a noted concern. | Dose-limiting toxicities often include neurotoxicity and hepatotoxicity. |
| Clinical Status | Several tubulysin-based ADCs have entered clinical trials. | Multiple maytansine-based ADCs are clinically approved (e.g., Kadcyla®) or in late-stage clinical development. |
In-Depth Performance Comparison
In Vitro Cytotoxicity
While direct head-to-head studies across a wide range of cell lines are limited in publicly available literature, existing data suggests that both tubulysin and maytansinoid payloads exhibit potent anti-cancer activity.
A study comparing a novel Tubulysin B analog-based ADC, DX126-262, with the maytansine-based ADC, Kadcyla® (T-DM1), demonstrated that DX126-262 had high cytotoxicity against HER2-positive cell lines with IC50 values ranging from 0.06 to 0.19 nM, which was similar to Kadcyla®. Interestingly, DX126-262 showed no toxicity to the HER2-negative cell line MDA-MB-468, suggesting high target selectivity.
Table 1: Comparative In Vitro Cytotoxicity of Tubulysin and Maytansine-based ADCs
| ADC | Payload Class | Target | Cell Line | IC50 (nM) | Reference |
| DX126-262 | Tubulysin B analog | HER2 | BT-474 | ~0.06 | |
| SK-BR-3 | ~0.19 | ||||
| NCI-N87 | ~0.12 | ||||
| Kadcyla® (T-DM1) | Maytansine (DM1) | HER2 | BT-474 | Similar to DX126-262 | |
| SK-BR-3 | Similar to DX126-262 | ||||
| NCI-N87 | Similar to DX126-262 |
In Vivo Efficacy
Head-to-head in vivo studies are crucial for evaluating the therapeutic potential of ADCs. In a comparative study, the tubulysin-based ADC, DX126-262, demonstrated superior antitumor efficacy compared to Kadcyla® in HER2-positive xenograft models.
Table 2: Comparative In Vivo Efficacy in HER2-Positive Xenograft Models
| ADC | Payload Class | Tumor Model | Dosing | Tumor Growth Inhibition | Reference |
| DX126-262 | Tubulysin B analog | BT-474 | Multiple doses | Superior to Kadcyla® at all tested doses | |
| Kadcyla® (T-DM1) | Maytansine (DM1) | BT-474 | Multiple doses | Less effective than DX126-262 at equivalent doses |
Comparative Toxicity
The toxicity profile of an ADC is a critical factor in its clinical viability. Both tubulysin and maytansine-based ADCs can exhibit significant toxicities.
-
Maytansine-based ADCs: Early clinical trials with free maytansine were halted due to severe neurotoxicity and gastrointestinal toxicity. While the ADC format improves the therapeutic window, toxicities such as hepatotoxicity and thrombocytopenia are still observed with maytansine-based ADCs like T-DM1.
-
Tubulysin-based ADCs: Free tubulysins are also highly toxic. Hepatotoxicity has been identified as a major dose-limiting toxicity for some tubulysin-based ADCs in clinical trials. However, modifications to the tubulysin structure, such as in the Tub114 payload of DX126-262, have been shown to mitigate this hepatotoxicity while maintaining strong antitumor efficacy. In acute toxicity studies in mice, DX126-262 demonstrated reduced hepatotoxicity and better tolerance compared to Kadcyla® at high doses.
Table 3: Comparative Toxicity Profile
| ADC Payload Class | Common Dose-Limiting Toxicities | Mitigating Strategies |
| Tubulysin | Hepatotoxicity | Payload engineering (e.g., Tub114) to reduce liver toxicity. |
| Maytansine | Neurotoxicity, Hepatotoxicity, Thrombocytopenia | Linker and payload optimization, careful dose scheduling. |
Mechanism of Action and Signaling Pathways
Both this compound and maytansine exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. However, their precise interactions and the downstream consequences may differ.
This compound: Binds to the vinca domain of β-tubulin, leading to the depolymerization of microtubules. This disruption of the microtubule network triggers cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.
Maytansine: Binds to tubulin at or near the vinblastine-binding site, inhibiting microtubule assembly and inducing microtubule disassembly. This leads to mitotic arrest and the activation of apoptotic pathways. Prolonged exposure can trigger apoptosis through the activation of the spindle assembly checkpoint and p53-mediated pathways.
Caption: General mechanism of action for this compound and Maytansine-based ADCs.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs. Below are outlines for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (both target-positive and target-negative lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC (this compound-based and Maytansine-based) and control antibodies. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for cell division and the ADC to exert its effect (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value for each ADC.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
-
Cell Labeling: Label the antigen-negative bystander cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive target cells.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADCs of interest.
-
Incubation: Incubate the plate for an appropriate duration.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells in the presence of the ADC-treated antigen-positive cells. A decrease in the number of viable antigen-negative cells indicates a bystander effect.
Caption: Workflow for a co-culture bystander killing assay.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of ADCs in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells (expressing the target antigen) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (vehicle control, non-targeting ADC, this compound-based ADC, Maytansine-based ADC).
-
ADC Administration: Administer the ADCs intravenously at specified doses and schedules.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals if they show signs of excessive toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate tumor growth inhibition.
Unveiling the Potent Anti-mitotic Action of Tubulysin A Through Competitive Binding Assays
A Comparative Guide for Researchers and Drug Development Professionals
Tubulysin A, a natural product isolated from myxobacteria, has emerged as a highly potent microtubule-targeting agent with significant potential in cancer therapy. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] This guide provides a comparative analysis of this compound's activity against other microtubule inhibitors, supported by experimental data, and outlines a detailed protocol for confirming its mechanism of action through competitive binding assays.
Mechanism of Action: Targeting the Vinca Domain
This compound exerts its potent cytotoxic effects by binding to β-tubulin, a subunit of the microtubule polymer, at the vinca domain.[2] This binding event inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1][2] Competitive binding experiments have demonstrated that this compound interferes with the binding of vinblastine, a classic vinca alkaloid, confirming their shared binding site.[2] The potent antiproliferative activity of this compound has been observed in various cancer cell lines, often at subnanomolar concentrations.[1][3]
Comparative Efficacy of Microtubule-Targeting Agents
The inhibitory concentration (IC50) values from tubulin polymerization assays serve as a key metric for comparing the potency of different microtubule-targeting agents. The following table summarizes the IC50 values for this compound and other well-known inhibitors.
| Compound | IC50 (Tubulin Polymerization) | Cell Line (for cell-based assays) | Reference |
| This compound | Not directly reported in a comparative assay | HL-60 | [1] |
| HCT-116 | [1] | ||
| HCT-15 | [1] | ||
| Vinblastine | 1.5 µM | - | [4] |
| 32 µM | - | [5] | |
| Vincristine | Ki of 85 nM | - | [5] |
| Dolastatin 10 | 1.2 µM | - | [4] |
| 2.2 µM | HT-29, MCF7, L1210 | [6] | |
| Monomethyl Auristatin E (MMAE) | EC50 in µM range | - | [7] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data presented here is for illustrative purposes.
Experimental Protocol: Competitive Fluorescence Polarization Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to tubulin and to confirm its competitive interaction with other vinca alkaloids using a fluorescence polarization (FP) assay.
Objective: To measure the inhibition constant (Ki) of this compound for tubulin binding in a competitive format using a fluorescently labeled probe that binds to the vinca domain.
Materials:
-
Purified tubulin (porcine brain or recombinant)
-
Fluorescently labeled vinblastine (e.g., BODIPY-FL vinblastine) or another suitable vinca domain probe
-
This compound
-
Unlabeled vinblastine (as a positive control)
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute and dilute purified tubulin, fluorescent probe, this compound, and unlabeled vinblastine to desired stock concentrations in assay buffer.
-
Determine the optimal concentration of the fluorescent probe and tubulin by performing a saturation binding experiment to obtain a stable and significant polarization signal.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound and unlabeled vinblastine (competitors).
-
In a 384-well plate, add the assay buffer, the fluorescent probe at its predetermined optimal concentration, and the tubulin protein.
-
Add the serially diluted competitors (this compound and unlabeled vinblastine) to the wells. Include wells with no competitor (maximum polarization) and wells with only the probe (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd), where [Probe] is the concentration of the fluorescent probe and Kd is its dissociation constant.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated using Graphviz.
Conclusion
Competitive binding assays are a powerful tool to elucidate the mechanism of action of novel microtubule-targeting agents like this compound. The data consistently demonstrates its high potency and its interaction with the vinca domain on β-tubulin. This guide provides a framework for researchers to design and execute experiments to further characterize this compound and other potential anti-cancer compounds, ultimately contributing to the development of more effective cancer therapies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. books.rsc.org [books.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unraveling the Disruption of Microtubule Dynamics: A Comparative Guide to Tubulysin A and Other Tubulin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Tubulysin A's effect on tubulin depolymerization in comparison to other well-established tubulin inhibitors, including Vinca alkaloids, Colchicine, and Taxanes. This document delves into their mechanisms of action, presents quantitative data on their inhibitory effects, details experimental protocols for assessment, and visualizes the intricate signaling pathways they trigger.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis has made them a prime target for the development of anticancer drugs. This guide focuses on a comparative analysis of four classes of tubulin inhibitors, with a special emphasis on this compound, a potent cytotoxic peptide.
Mechanism of Action: A Tale of Stabilization and Destabilization
Tubulin inhibitors can be broadly classified into two categories: microtubule-destabilizing agents and microtubule-stabilizing agents. This compound, Vinca alkaloids, and Colchicine fall into the former category, while Taxanes represent the latter.
This compound , a tetrapeptide isolated from myxobacteria, is a highly potent inhibitor of tubulin polymerization.[1][2] It binds to the Vinca domain on β-tubulin, inducing the depolymerization of existing microtubules and preventing the formation of new ones.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, or programmed cell death.[1] Notably, this compound has demonstrated efficacy against multidrug-resistant cancer cell lines.[1]
Vinca alkaloids , such as Vinblastine and Vincristine, also bind to the Vinca domain of β-tubulin.[3][4] Their binding inhibits the addition of tubulin dimers to the growing end of microtubules, leading to their disassembly.[3] This disruption of microtubule dynamics triggers mitotic arrest and activates apoptotic pathways.[5]
Colchicine , one of the earliest identified tubulin inhibitors, binds to a distinct site on β-tubulin, now known as the colchicine-binding site.[3][4] By binding to tubulin dimers, it prevents their polymerization into microtubules, leading to microtubule depolymerization, mitotic arrest, and apoptosis.[3]
In contrast, Taxanes , like Paclitaxel, have a unique mechanism of action. They bind to the inside of the microtubule on the β-tubulin subunit, stabilizing the polymer and preventing its depolymerization.[3][4] This hyper-stabilization of microtubules also disrupts the dynamic instability required for proper mitotic spindle function, leading to mitotic arrest and apoptosis.[3]
Quantitative Comparison of Tubulin Polymerization Inhibition
The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in in vitro tubulin polymerization assays. The following table summarizes representative IC50 values from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor Class | Compound | Tubulin Source | Assay Method | IC50 (µM) | Reference |
| Tubulysins | This compound | Porcine Brain | Fluorescence | ~0.1 | [6] |
| Tubulysin B | HEK 293-CCK2R cells | Cell Viability | 0.0027 | [7] | |
| Vinca Alkaloids | Vinblastine | Porcine Brain | Turbidity | ~1 | [8] |
| Vincristine | Not Specified | Not Specified | Not Specified | ||
| Colchicine Site Inhibitors | Colchicine | Porcine Brain | Turbidity | ~1 | [8] |
| Combretastatin A-4 | Bovine Brain | Turbidity | 2.5 | [8] | |
| Taxanes (Stabilizer) | Paclitaxel | Porcine Brain | Fluorescence | N/A (Promoter) | [9] |
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the study of tubulin inhibitors. Below are detailed protocols for two key assays used to characterize their effects.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in real-time.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[10][11]
-
GTP solution (100 mM)[10]
-
Glycerol (optional, as a polymerization enhancer)[10]
-
Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor)
-
Black 96-well plate, flat bottom
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare the tubulin polymerization reaction mix on ice. For a typical 50 µL reaction, combine tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter.[10][11]
-
Add purified tubulin to the reaction mix to the desired final concentration (e.g., 2 mg/mL).[10][11]
-
Add the test compound or control to the wells of the pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin-containing reaction mix to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths for the chosen fluorescent reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI).[12]
-
The rate of polymerization is determined by the slope of the linear portion of the fluorescence curve. The IC50 value for inhibitors is calculated as the concentration that reduces the rate of polymerization by 50% compared to the vehicle control.
Cellular Microtubule Disruption Assay (Immunofluorescence)
This assay visualizes the effect of compounds on the microtubule network within cultured cells.
Materials:
-
Adherent cells grown on coverslips
-
Cell culture medium
-
Test compounds and controls
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)[13]
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[14]
-
Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)[14]
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of the test compound or controls for the desired duration.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixation solution. For example, incubate with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[13]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature to allow antibodies to access intracellular structures.[14]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60 minutes at room temperature.[14]
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing a nuclear counterstain.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. The disruption of the microtubule network, such as depolymerization or bundling, can be qualitatively and quantitatively assessed.
Signaling Pathways and Experimental Workflows
The disruption of microtubule dynamics by these inhibitors ultimately converges on the activation of apoptotic signaling pathways. The following diagrams, generated using the DOT language, illustrate the key steps in the experimental workflow for assessing tubulin polymerization and the simplified apoptotic pathways induced by these agents.
The disruption of microtubule dynamics by both classes of inhibitors leads to the activation of the mitotic spindle checkpoint, causing cell cycle arrest in the G2/M phase.[12][15] This prolonged mitotic arrest is a key trigger for apoptosis. The signaling cascades that follow involve the modulation of the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane.[12] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. books.rsc.org [books.rsc.org]
- 3. ibidi.com [ibidi.com]
- 4. Ultra-potent vinblastine analogues improve on-target activity of the parent microtubulin-targeting compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Selective Tumor Targeting of Desacetyl Vinblastine Hydrazide and Tubulysin B via Conjugation to a Cholecystokinin 2 Receptor (CCK2R) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. maxanim.com [maxanim.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tubulysin A and Dolastatin 10 on Microtubule Dynamics
This guide provides a detailed comparative analysis of Tubulysin A and Dolastatin 10, two potent antimitotic peptides that interfere with microtubule dynamics. Both agents are of significant interest in cancer research, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs). This document outlines their mechanism of action, presents comparative quantitative data on their efficacy, details relevant experimental protocols, and provides visual diagrams to illustrate their molecular interactions and experimental evaluation.
Introduction and Mechanism of Action
This compound and Dolastatin 10 are natural products that exhibit exceptionally high cytotoxicity against proliferating cells by disrupting microtubule function. Tubulysins are tetrapeptides originally isolated from myxobacteria, while Dolastatin 10 is a pentapeptide isolated from the marine sea hare Dolabella auricularia.[1][2] Both compounds are classified as microtubule destabilizers and function by inhibiting tubulin polymerization.[3][4][5]
Their primary mechanism of action involves binding to the Vinca domain on β-tubulin.[6][7] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization and depletion of the cellular microtubule network.[3][6][8] The disruption of these critical cytoskeletal structures has profound downstream effects:
-
Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle in the G2/M phase.[3][6][7]
-
Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, which is the ultimate basis of their anticancer effect.[2][8]
The mode of action for both peptides is similar to other agents like phomopsin A and hemiasterlin.[3][7] Notably, the microtubule depolymerization induced by tubulysins cannot be prevented by pre-treatment with microtubule-stabilizing agents like paclitaxel.[3][7] Due to their extreme potency and associated systemic toxicity, both this compound and Dolastatin 10 have found renewed application as payloads for ADCs, which selectively deliver the cytotoxic agent to cancer cells.[2][7]
Quantitative Data Comparison
The following table summarizes the quantitative data on the biological activity of this compound and Dolastatin 10, focusing on their cytotoxic potency and direct effects on tubulin polymerization.
| Parameter | This compound | Dolastatin 10 | References |
| Cytotoxicity (IC50) | |||
| HT-29 (Colon Cancer) | 1 nM | - | [9] |
| A2780 (Ovarian Cancer) | 2 nM | - | [9] |
| NCI-H1299 (Lung Cancer) | 3 nM | - | [9] |
| NCI-H69 (Small Cell Lung Cancer) | - | 0.059 nM | [10] |
| DU-145 (Prostate Cancer) | - | 0.5 nM | [10] |
| L1210 (Leukemia) | - | 0.03 nM | [10] |
| HUVEC (Endothelial Cells, GI50) | 0.34 nM | - | [9] |
| Tubulin Polymerization Inhibition | More potent than vinblastine. | Potent inhibitor. | [1][3][4][6] |
| Binding Affinity | Apparent Ki of 3 µM (for interference with vinblastine binding). | A synthetic analogue (D5) bound tubulin with a Kd of 29.4 ± 6 μM. | [3][6][8][11] |
| Effect on Cellular Microtubules | Induces rapid depletion of microtubules. | A synthetic analogue (dolastatinol) caused clear microtubule disruption at 5-25 nM. | [1][3][6] |
Visualized Mechanisms and Workflows
Mechanism of Action on Microtubule Dynamics
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. A synthetic dolastatin 10 analogue suppresses microtubule dynamics, inhibits cell proliferation, and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Power of Tubulysin A: A Potent Force Against Multi-Drug Resistant Cancer Cells
For researchers, scientists, and drug development professionals at the forefront of oncology, the challenge of multi-drug resistance (MDR) is a constant battle. Tubulysin A, a highly potent microtubule inhibitor, has emerged as a promising agent in this fight, demonstrating remarkable efficacy in cancer cell lines that have developed resistance to conventional chemotherapeutics.
This guide provides an objective comparison of this compound's performance against other microtubule-targeting agents, supported by experimental data. We delve into its mechanism of action, present its cytotoxic potency in a clear, tabular format, and provide detailed experimental protocols for validating these findings.
Superior Potency of this compound in Multi-Drug Resistant Cell Lines
This compound and its analogues consistently demonstrate superior cytotoxicity in cancer cell lines that overexpress P-glycoprotein (P-gp), a key efflux pump responsible for multi-drug resistance.[1][2][3] Unlike traditional microtubule inhibitors such as paclitaxel and vinca alkaloids, tubulysins are poor substrates for P-gp, allowing them to accumulate within resistant cells and exert their potent anti-proliferative effects.[1][4]
Experimental data from multiple studies, summarized in the tables below, highlight the sustained potency of tubulysins in the face of MDR.
Table 1: Comparative Cytotoxicity (GI₅₀, nM) of this compound and Other Microtubule Inhibitors
| Compound | HL-60 (Leukemia) | HCT-116 (Colon Cancer, Sensitive) | HCT-15 (Colon Cancer, MDR) |
| This compound | 0.1 | 0.007 | 0.1 |
| Paclitaxel | 3.6 | 0.066 | 139 |
| Vinblastine | 1.1 | 0.07 | 14 |
Data sourced from Kaur et al., Biochemical Journal (2006).[5]
Table 2: In Vitro Cytotoxicity (IC₅₀, nM) of Tubulysin M and MMAE as Free Drugs and Antibody-Drug Conjugates (ADCs)
| Compound/ADC | BJAB (Lymphoma, Sensitive) | BJAB.Luc/Pgp (Lymphoma, P-gp Overexpressing) | WSU-DLCL2 (Lymphoma, Sensitive) |
| Tubulysin M (free drug) | 0.12 | 0.13 | 0.11 |
| MMAE (free drug) | 0.42 | >30 | 0.19 |
| anti-CD22-Tubulysin M ADC | 6.8 | 25 | 0.27 |
| anti-CD22-MMAE ADC | 3.3 | >380 | 0.95 |
Data sourced from Burke et al., Mol Cancer Ther (2017).[1]
Table 3: Cytotoxicity (IC₅₀, nM) of a Tubulysin Analogue in a P-gp Overexpressing Cell Line Pair
| Compound | KB (Epidermoid Carcinoma, Sensitive) | KB 8.5 (Epidermoid Carcinoma, P-gp Overexpressing) |
| Tubulysin Analogue | 0.04 | 0.13 |
Data reflects a representative potent analogue from P. J. Burke et al., ACS Med. Chem. Lett. (2016).[6]
The data clearly illustrates that while the efficacy of paclitaxel and vinblastine dramatically decreases in MDR cell lines, this compound and its derivatives maintain their potent cytotoxic activity. This makes them highly attractive candidates for the development of novel cancer therapies, particularly for relapsed and refractory tumors.
Mechanism of Action: Disrupting the Cellular Scaffolding
This compound exerts its potent anticancer effect by interfering with microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
This compound binds to the vinca domain on β-tubulin, inhibiting tubulin polymerization and leading to the depolymerization of existing microtubules.[1][3] This disruption of the microtubule network triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[5]
Caption: Mechanism of this compound and its evasion of P-gp-mediated multi-drug resistance.
Experimental Protocols
To facilitate the validation and comparison of this compound's potency, we provide a detailed protocol for a common cytotoxicity assay.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (both sensitive and MDR)
-
Complete culture medium
-
This compound and other test compounds
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a further 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC₅₀/GI₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
The presented data underscores the significant potential of this compound as a therapeutic agent for cancers that have developed resistance to multiple drugs. Its potent cytotoxic activity, which is retained in MDR cell lines, positions it as a valuable payload for antibody-drug conjugates (ADCs) and other targeted delivery systems. The detailed experimental protocols provided herein offer a framework for researchers to further validate and explore the promising anticancer properties of this remarkable natural product.
References
- 1. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the anti-angiogenic properties of Tubulysin A against known inhibitors
An Objective Guide for Researchers in Oncology and Drug Development
This guide provides a detailed comparison of the anti-angiogenic properties of Tubulysin A, a potent natural product, against established angiogenesis inhibitors. The data presented herein is intended to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1][2][3][4] Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy.[1][2] this compound, a peptide isolated from myxobacteria, has demonstrated significant anti-angiogenic and anticancer capabilities.[5][6][7][8][9] This document benchmarks its performance against other well-known inhibitors, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Mechanisms of Action in Angiogenesis Inhibition
The inhibitors discussed in this guide employ distinct mechanisms to disrupt the process of new blood vessel formation.
This compound: A Potent Microtubule-Destabilizing Agent
This compound exerts its potent anti-angiogenic and cytotoxic effects by interfering with microtubule dynamics.[9] It binds to tubulin and induces its depolymerization, leading to the disruption of the microtubule network.[5][9][10] This disruption is critical in rapidly dividing cells like activated endothelial cells, causing cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[9][10][11] The integrity of the microtubule cytoskeleton is essential for endothelial cell migration and the formation of capillary-like structures, both of which are key steps in angiogenesis.[12]
Comparative Inhibitors:
-
VEGF (Vascular Endothelial Growth Factor) Pathway Inhibitors: This class of drugs, which includes monoclonal antibodies like Bevacizumab and small molecule tyrosine kinase inhibitors (TKIs) like Sunitinib, directly targets the VEGF signaling pathway.[2][13][14][15][16][17] VEGF is a key protein that stimulates angiogenesis.[2] By binding to VEGF or its receptors (VEGFRs), these inhibitors block the downstream signaling cascade that promotes endothelial cell growth, migration, and survival.[14][15][17]
-
Paclitaxel: Like this compound, Paclitaxel is a microtubule-targeting agent, but it has an opposing mechanism. It stabilizes microtubules, preventing their dynamic instability.[18][19] This "freezing" of the microtubule network also leads to mitotic arrest and apoptosis.[19] At lower, non-cytotoxic concentrations, Paclitaxel has been shown to inhibit endothelial cell proliferation and migration, demonstrating its anti-angiogenic effects.[19][20][21]
-
Combretastatin A4 (CA4): This compound is another microtubule-destabilizing agent that, similar to this compound, binds to tubulin and inhibits its polymerization.[22][23][24] It acts as a vascular-disrupting agent, causing a rapid shutdown of established tumor vasculature.[22][24][25] Its anti-angiogenic effects are also attributed to the inhibition of endothelial cell proliferation and migration, and the disruption of capillary-like tube formation.[22][26]
Quantitative Comparison of In Vitro Anti-Angiogenic Activity
The following tables summarize the potency of this compound in comparison to other inhibitors in key in vitro assays using Human Umbilical Vein Endothelial Cells (HUVEC), a standard model for studying angiogenesis.
Table 1: Endothelial Cell Growth Inhibition
| Compound | GI50 (50% Growth Inhibition) | Cell Type | Assay Duration | Reference |
| This compound | 0.34 nM | HUVEC | 72 h | [5][6][9] |
| Paclitaxel | ~1-10 nM (IC50) | HUVEC | Not Specified | [21] |
| TNP-470 | >10 nM | HUVEC | 72 h | [9] |
Table 2: Endothelial Cell Migration Inhibition
| Compound | IC50 (50% Inhibitory Concentration) | Cell Type | Assay Duration | Reference |
| This compound | 2.26 nM | HUVEC | 5 h | [6] |
| Paclitaxel | >10 nM | HUVEC | 5 h | [9] |
| TNP-470 | >10 nM | HUVEC | 5 h | [9] |
| Combretastatin A4 | 10 nM (complete block) | HUVEC | 24 h | [25] |
Table 3: Endothelial Tube (Cord) Formation Inhibition
| Compound | IC50 (50% Inhibitory Concentration) | Cell Type | Assay Duration | Reference |
| This compound | 2.07 - 2.97 nM | HUVEC | 24 h | [6] |
| Paclitaxel | >10 nM | HUVEC | Not Specified | [9] |
| TNP-470 | >10 nM | HUVEC | Not Specified | [9] |
| Combretastatin A4 | Inhibits at nM concentrations | HUVEC | Not Specified | [22][26] |
Data indicates that this compound is significantly more potent than Paclitaxel and TNP-470 in these in vitro anti-angiogenic assays.[5][9]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key molecular pathways targeted by these inhibitors.
Caption: Mechanism of this compound on endothelial cells.
Caption: The VEGF signaling pathway and its inhibition.
Detailed Experimental Protocols
Standardized in vitro assays are crucial for benchmarking the anti-angiogenic potential of novel compounds.
1. Endothelial Cell Growth Inhibition Assay (GI50)
-
Objective: To determine the concentration of a compound that inhibits the growth of endothelial cells by 50%.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVEC) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of the test compound (e.g., this compound) and control compounds (e.g., Paclitaxel, TNP-470).
-
Cells are incubated for a specified period, typically 72 hours.[5][9]
-
Cell viability/proliferation is assessed using a colorimetric assay such as MTT or Sulforhodamine B (SRB), which measures the metabolic activity or total protein content, respectively.
-
The GI50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.
-
2. Endothelial Cell Migration Assay (Wound Healing Assay)
-
Objective: To assess the effect of a compound on the migratory capacity of endothelial cells, a key process in the formation of new blood vessels.
-
Methodology:
-
HUVECs are grown to a confluent monolayer in multi-well plates.
-
A "wound" or scratch is created in the monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with media containing the test compound at various concentrations.
-
The closure of the wound by migrating cells is monitored and photographed at regular intervals (e.g., 0 and 5-24 hours).[6][9][25]
-
The rate of migration is quantified by measuring the change in the wound area over time. The IC50 is the concentration that inhibits wound closure by 50% compared to the untreated control.
-
3. Capillary-like Tube (Cord) Formation Assay
-
Objective: To evaluate the ability of a compound to inhibit the differentiation of endothelial cells into three-dimensional, capillary-like structures in vitro.
-
Methodology:
-
A layer of basement membrane extract (e.g., Matrigel) is polymerized in the wells of a 96-well plate.
-
HUVECs are seeded onto the Matrigel layer in the presence of various concentrations of the test compound.
-
The plate is incubated for a period of 6 to 24 hours, allowing the cells in the control wells to form a network of tube-like structures.[19][22]
-
The formation of these networks is visualized by microscopy and quantified by measuring parameters such as the total tube length or the number of branch points.
-
The IC50 value is determined as the compound concentration that causes a 50% reduction in tube formation.
-
Experimental Workflow
Caption: Workflow for an in vitro tube formation assay.
Summary and Conclusion
The available data strongly indicates that this compound is a highly potent anti-angiogenic agent.[5][7][9] Its mechanism of action, centered on the depolymerization of microtubules, effectively disrupts key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation.[5][9] When benchmarked against other inhibitors, this compound consistently demonstrates superior potency in in vitro models, with GI50 and IC50 values in the low nanomolar to picomolar range.[6][9] This makes it significantly more powerful than established agents like Paclitaxel and the experimental inhibitor TNP-470 in these assays.[9] While VEGF inhibitors target a specific signaling pathway, this compound's disruption of the fundamental cytoskeleton provides a distinct and powerful mechanism for inhibiting angiogenesis. These findings underscore the potential of this compound as a promising candidate for further investigation in the development of novel anticancer therapies.
References
- 1. Angiogenesis Inhibitors - NCI [cancer.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Tumour Angiogenesis and Angiogenic Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product [ouci.dntb.gov.ua]
- 9. Biological evaluation of this compound: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The potential effect of this compound on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 12. Anti-angiogenic effects of the tubulysin precursor pretubulysin and of simplified pretubulysin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mode of action and clinical impact of VEGF signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. What are VEGF inhibitors and how do they work? [synapse.patsnap.com]
- 18. Paclitaxel (Taxol): an inhibitor of angiogenesis in a highly vascularized transgenic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. The pharmacological bases of the antiangiogenic activity of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholars.northwestern.edu [scholars.northwestern.edu]
- 22. The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Tubulysin A
Tubulysin A is a potent cytotoxic peptide that requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and the environment. As an antineoplastic agent that inhibits microtubule polymerization, it is classified as a hazardous substance.[1][2] Adherence to established protocols for cytotoxic waste is mandatory.
Hazard Identification and Safety Precautions
This compound is highly toxic if swallowed, inhaled, or in contact with skin.[3][4] It causes serious skin and eye irritation and may lead to respiratory irritation.[2] All handling of this compound and its associated waste must be performed in a designated area, such as a certified biological safety cabinet or a chemical fume hood, to minimize exposure risk.
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE when handling this compound and its waste products.[5]
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: Safety goggles and a face shield.
-
Respiratory Protection: Use within a ventilated cabinet is the primary engineering control. A respirator may be required depending on the handling procedure and institutional policies.
Quantitative Hazard Data
The following table summarizes the GHS classification for this compound, providing a clear overview of its primary hazards.[2][3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Waste Disposal Protocol
The proper disposal of this compound is critical and must follow guidelines for cytotoxic waste. The primary principle is segregation to ensure that cytotoxic waste is not mixed with general or other hazardous waste streams.[6]
Step 1: Segregation and Collection of Waste
All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated at the point of generation.[6][7]
-
Solid Waste:
-
Items: Includes contaminated PPE (gloves, gowns), bench paper, pipette tips, vials, and other disposable labware.
-
Container: Place these items directly into a designated, leak-proof, puncture-resistant container that is clearly labeled with the cytotoxic waste symbol.[6] These containers are often yellow with a purple lid.[7]
-
-
Sharps Waste:
-
Items: Needles, syringes, and any other sharp objects contaminated with this compound.
-
Container: Dispose of sharps immediately into a designated, puncture-proof sharps container for cytotoxic waste, also typically purple-lidded.[5]
-
-
Liquid Waste:
-
Items: Unused solutions, media containing this compound, and contaminated buffers.
-
Container: Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name "this compound."
-
Inactivation: Chemical inactivation in the lab is not recommended without a validated institutional protocol due to the high toxicity and potential for hazardous reactions.[3] The standard procedure is disposal via a licensed hazardous waste contractor.
-
Step 2: Spill Management
In the event of a spill, immediate action is required to contain and clean the area.
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Secure the area to prevent entry.
-
Don PPE: Put on the full cytotoxic-handling PPE before re-entering the area.
-
Contain: Cover liquid spills with absorbent pads from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid aerosolizing the powder.
-
Clean: Working from the outside of the spill inward, clean the area using decontamination solutions as recommended by your institution's safety office (e.g., alcohol).[3]
-
Dispose: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as cytotoxic solid waste.[5]
-
Report: Report the spill to the appropriate environmental health and safety officer at your institution.
Step 3: Final Disposal
-
Packaging: Ensure all waste containers are securely sealed. Do not overfill containers.
-
Storage: Store sealed waste containers in a designated, secure area with limited access until they are collected. This area should be well-ventilated.[6][7]
-
Collection: Arrange for pickup by a licensed hazardous waste disposal contractor. All disposal must be conducted in accordance with local, state, and federal regulations.[3]
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C43H65N5O10S | CID 12134544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. danielshealth.ca [danielshealth.ca]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
